4-Cyclohexylbutanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNINJXESSDLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Cyclohexylbutanoyl chloride IUPAC name and CAS number
4-Cyclohexylbutanoyl Chloride: Technical Synthesis and Application Guide
Part 1: Executive Summary
4-Cyclohexylbutanoyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of lipophilic pharmaceutical agents and high-performance polymer stabilizers. Structurally, it consists of a cyclohexane ring tethered to a reactive carbonyl chloride group via a propyl spacer (
This guide details the chemical identity, validated synthesis protocols, reactivity profiles, and safety standards required for handling this moisture-sensitive reagent.
Part 2: Chemical Identity & Properties
Table 1: Physicochemical Datasheet
| Property | Data | Notes |
| IUPAC Name | 4-Cyclohexylbutanoyl chloride | Also known as 4-cyclohexylbutyryl chloride |
| Parent Acid CAS | 4441-63-8 | CAS for 4-Cyclohexylbutanoic acid (Precursor) |
| Chloride CAS | Not widely listed | Typically generated in situ from CAS 4441-63-8 |
| Molecular Formula | ||
| Molecular Weight | 188.69 g/mol | |
| Physical State | Colorless to pale yellow liquid | Pungent, acrid odor (HCl evolution) |
| Boiling Point | ~135–140 °C at 15 mmHg | Estimated based on acid BP |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |
Structural Analysis:
The molecule features a lipophilic tail (cyclohexyl group) and a reactive head (acyl chloride). The three-methylene spacer (
Part 3: Synthesis Protocol (Laboratory Scale)
Objective: Synthesis of 4-cyclohexylbutanoyl chloride from 4-cyclohexylbutanoic acid using Thionyl Chloride (
Mechanism: Nucleophilic acyl substitution via an unstable chlorosulfite intermediate, releasing
Reagents:
-
Precursor: 4-Cyclohexylbutanoic acid (CAS 4441-63-8) [1].
-
Reagent: Thionyl Chloride (
) (Excess, 1.5–2.0 eq). -
Catalyst: Dimethylformamide (DMF) (Catalytic, 1–2 drops).
-
Solvent: Dichloromethane (DCM) or Toluene (optional; neat reaction preferred for purification).
Step-by-Step Methodology:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
) or inert gas inlet ( /Ar). Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl and . -
Charging: Add 4-cyclohexylbutanoic acid (10.0 g, 58.7 mmol) to the flask.
-
Note: If the acid is solid, dissolve in a minimal amount of dry DCM. If liquid/oil, neat reaction is cleaner.
-
-
Activation: Add catalytic DMF (1–2 drops).
-
Causality: DMF forms a Vilsmeier-Haack-type intermediate with
, significantly accelerating the reaction rate and lowering the activation energy.
-
-
Addition: Add Thionyl Chloride (10.5 g, 6.4 mL, 88 mmol) dropwise via an addition funnel over 15 minutes.
-
Observation: Vigorous gas evolution (bubbling) will occur immediately.
-
-
Reflux: Heat the mixture to gentle reflux (
°C oil bath) for 2–3 hours.-
Endpoint: Reaction is complete when gas evolution ceases.
-
-
Workup:
-
Remove excess
under reduced pressure (rotary evaporator) at °C. -
Add dry toluene (20 mL) and re-evaporate (azeotropic removal of residual
).
-
-
Purification: Vacuum distillation of the crude oil yields the pure acid chloride.
-
Storage: Store under nitrogen in a sealed container; use immediately for best results.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the chlorination of 4-cyclohexylbutanoic acid.
Part 4: Applications & Reactivity Profile
The utility of 4-cyclohexylbutanoyl chloride lies in its ability to graft a hydrophobic cyclohexyl-butyl motif onto nucleophilic substrates.
Pharmaceutical Intermediates (Protease Inhibitors)
This intermediate is critical in synthesizing Cyclohexylnorstatine derivatives [2]. The cyclohexyl group acts as a bioisostere for phenylalanine or other hydrophobic side chains, fitting into lipophilic pockets (S1/S2 subsites) of protease enzymes (e.g., Renin, HIV Protease).
-
Reaction: Acylation of chiral amino acid derivatives.
-
Mechanism: Schotten-Baumann reaction (Amide bond formation).
Polymer Stabilization (HALS)
Used to synthesize hindered amine light stabilizers (HALS) for resins [3]. The cyclohexyl chain improves the compatibility of the stabilizer with polyolefin matrices, preventing migration and leaching.
-
Example: Reaction with 1,3,5-triaminobenzene derivatives to form high-MW stabilizers.
Friedel-Crafts Acylation
Serves as an electrophile in Friedel-Crafts reactions to attach the cyclohexylbutyl chain to aromatic rings, creating ketone intermediates for liquid crystals or specialty surfactants.
Reactivity Logic Map
Figure 2: Reactivity profile showing divergent synthesis pathways.
Part 5: Handling & Safety (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Reacts Violently with Water: Releases toxic HCl gas.
Operational Protocols:
-
Moisture Control: All glassware must be oven-dried. Use Schlenk lines or drying tubes.
-
Quenching: Never pour water directly into the pure acid chloride. Quench residual material by slowly adding it to a large volume of ice-cold alkaline solution (NaOH/NaHCO3) or methanol.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a face shield. Work exclusively in a fume hood.
References
- Google Patents. (1995). US5442105A - Process for producing cyclohexylbutyric acid derivative.
-
Google Patents. (2007).[2] US20070149663A1 - Resin compositions.[2] Retrieved from
Sources
Reactivity and Stability of 4-Cyclohexylbutanoyl Chloride: A Technical Guide
Executive Summary
4-Cyclohexylbutanoyl chloride (also known as 4-cyclohexylbutyryl chloride) is a specialized acyl halide intermediate used primarily in the synthesis of lipophilic pharmacophores. Structurally, it combines a reactive acyl chloride "warhead" with a lipophilic cyclohexyl-propyl tail. This dual nature presents unique challenges: the molecule is highly electrophilic and moisture-sensitive, yet its non-polar tail influences its solubility profile and reaction kinetics in biphasic systems.
This guide moves beyond basic MSDS data to provide a mechanistic understanding of the molecule's behavior, ensuring high-yield downstream derivatization (e.g., Friedel-Crafts acylation, amide coupling) while mitigating degradation risks.[1]
Part 1: Chemical Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a cyclohexane ring attached to a butyryl chloride chain.
-
Formula:
-
Molecular Weight: 188.7 g/mol
-
Key Feature: The
(propyl) spacer between the cyclohexane ring and the carbonyl group mitigates the steric hindrance often seen in cyclohexanecarbonyl chloride.[1] This makes the carbonyl carbon significantly more accessible to nucleophiles, increasing reaction rates but also susceptibility to hydrolysis.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Context for Application |
| Physical State | Colorless to pale yellow liquid | Viscosity is higher than simple aliphatic acyl chlorides due to the cyclohexyl ring. |
| Boiling Point | ~135–140°C at 15 mmHg (Predicted) | Critical: Do not distill at atmospheric pressure; decomposition is likely. Use high vacuum (<5 mmHg) for purification. |
| Density | ~1.02 – 1.05 g/mL | Slightly denser than water, but phase separation is complicated by rapid hydrolysis at the interface.[1] |
| Solubility | Soluble in DCM, THF, Toluene, Hexane | Protocol: Avoid protic solvents (MeOH, EtOH) and hygroscopic ethers unless freshly distilled.[1] |
| Lipophilicity | High (LogP ~3.5 for parent acid) | The hydrophobic tail facilitates transport across cell membranes in biological assays of its derivatives. |
Part 2: Reactivity Matrix & Mechanistic Insights
The Electrophilic Warhead
4-Cyclohexylbutanoyl chloride reacts via Nucleophilic Acyl Substitution . The mechanism follows an addition-elimination pathway where the chloride ion is the leaving group.[1][2]
Core Reactivity Pathways (Graphviz Diagram)
Figure 1: Primary reactivity pathways.[1] Note that hydrolysis (Red path) is the primary degradation mode.[1]
Critical Reaction Considerations
-
Friedel-Crafts Acylation:
-
Insight: Unlike short-chain acyl chlorides, the cyclohexyl tail adds steric bulk remote from the reaction center.[1] This does not hinder the reaction but influences the solubility of the Lewis Acid complex.
-
Recommendation: Use Dichloromethane (DCM) over Nitrobenzene. The lipophilic tail ensures good solubility in DCM, whereas complexation in Nitrobenzene can lead to difficult emulsions during workup.
-
-
Amidation (Schotten-Baumann conditions):
-
Insight: The reaction is highly exothermic.
-
Protocol: Always add the acid chloride dropwise to the amine solution at 0°C. Adding the amine to the neat acid chloride can cause localized heating and runaway side reactions (ketene formation via elimination, though less likely with this structure, is possible).[1]
-
Part 3: Stability & Degradation Kinetics
The Hydrolysis Threat
The primary instability factor is moisture. The hydrolysis reaction is autocatalytic in bulk storage:
Stability Data (Estimated)
-
Shelf Life (Stored at 2-8°C, under Argon): 6–12 months.
-
Shelf Life (Room Temp, opened cap): < 48 hours before significant titer loss.
-
Hydrolysis Rate: Slower than Acetyl Chloride (due to lipophilicity limiting water contact) but faster than Benzoyl Chloride (due to lack of conjugation).
Part 4: Synthetic Utility & Protocols
In-Situ Synthesis Protocol (Recommended)
Because 4-cyclohexylbutanoyl chloride is sensitive, fresh preparation from 4-cyclohexylbutyric acid is the "Gold Standard" for reliability.[1]
Reagents:
-
4-Cyclohexylbutyric acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) (Preferred over Thionyl Chloride for cleaner workup)
-
DMF (Catalytic amount, 2-3 drops)[1]
-
Solvent: Anhydrous DCM[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask. Purge with Nitrogen/Argon.[3]
-
Dissolution: Dissolve 4-cyclohexylbutyric acid in anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF.
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (
, , ) will occur immediately. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check disappearance of acid).
-
-
Isolation: Concentrate under reduced pressure. Do not wash with water.
-
Usage: Redissolve the crude yellow oil in the reaction solvent for the next step immediately.
Quality Control: Morpholine Titration
To determine the precise concentration (Molarity) of your acid chloride before use:
-
React a known volume of acid chloride with excess Morpholine (forms a stable amide).
-
Back-titrate the remaining Morpholine with standard HCl solution.
-
Why? This distinguishes active acid chloride from hydrolyzed acid impurities, which simple acid-base titration cannot do.
Part 5: Handling, Storage, & Safety[1][4][5]
Storage Hierarchy
-
Best: Sealed ampoule, under Argon, -20°C.
-
Acceptable: Schlenk flask, greased joints, under Nitrogen, 4°C.
-
Avoid: Screw-cap vials with septa (HCl gas corrodes needles and degrades septa over time).
Safety Matrix
| Hazard | Description | Mitigation |
| Inhalation | Releases HCl gas on contact with mucosal moisture. | Handle only in a fume hood. Keep sash low. |
| Skin Contact | Lipophilic tail allows rapid dermal absorption; acid burns follow. | Wear Double Nitrile gloves. If splashed, wash with polyethylene glycol (PEG) followed by water (PEG solubilizes the lipophile better than water alone). |
| Pressure | Old bottles may be pressurized with HCl. | Open carefully.[3][4] Use a needle to vent inert gas before withdrawing liquid. |
References
-
PubChem. 3-Cyclohexylbutanoyl chloride (Isomer Comparison & Properties). National Library of Medicine. Link
-
Sigma-Aldrich. Cyclohexanecarbonyl chloride Safety Data Sheet (Homolog Reference).Link
-
Organic Syntheses. General Procedures for Acid Chloride Synthesis using Oxalyl Chloride. Org.[2][3][5] Synth. 1998 , 9,[1] 34. Link
-
Queen, A. Kinetics of the hydrolysis of acyl chlorides in pure water.[6] Canadian Journal of Chemistry, 1967 , 45(14), 1619-1629.[1] (Foundational kinetics for aliphatic acyl chlorides). Link
Sources
- 1. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Reactivity of acyl halides [qorganica.es]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
Methodological & Application
esterification of alcohols using 4-Cyclohexylbutanoyl chloride
An In-Depth Guide to the Esterification of Alcohols using 4-Cyclohexylbutanoyl Chloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Esterification with 4-Cyclohexylbutanoyl Chloride
Esterification remains a cornerstone of modern organic synthesis, pivotal in the development of novel therapeutics, materials, and fine chemicals. The introduction of an ester moiety can profoundly alter a molecule's physicochemical properties, including its polarity, solubility, and metabolic stability. While classic methods like Fischer esterification are valuable, they are often limited by equilibrium constraints and harsh conditions.[1][2]
The use of acyl chlorides, such as 4-cyclohexylbutanoyl chloride, offers a powerful and efficient alternative. This method provides a rapid, high-yielding, and essentially irreversible pathway to ester formation, making it ideal for precious or acid-sensitive substrates.[1][3][4] The 4-cyclohexylbutanoyl moiety is of particular interest in medicinal chemistry, as the cyclohexyl group can increase lipophilicity, potentially enhancing membrane permeability and modulating interactions with biological targets.
This guide provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and practical insights for the successful esterification of alcohols using 4-cyclohexylbutanoyl chloride.
Part 1: Scientific Principles & Reaction Mechanism
The reaction between an alcohol and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. This pathway is highly efficient due to the exceptional electrophilicity of the carbonyl carbon in the acyl chloride and the excellent leaving group ability of the chloride ion.
-
Nucleophilic Attack: The alcohol's hydroxyl oxygen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-cyclohexylbutanoyl chloride. This forms a transient tetrahedral intermediate.[5]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.
-
Proton Scavenging: This reaction liberates one equivalent of hydrogen chloride (HCl).[1][4] While the reaction can proceed without a base, the generated HCl can protonate the starting alcohol or catalyze side reactions. Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine (Et₃N), is typically added. The base acts as a proton scavenger, neutralizing the HCl to form a salt (e.g., pyridinium chloride) and preventing unwanted secondary reactions.[3] This makes the overall reaction irreversible and drives it to completion.
Mechanism Diagram
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism
Part 2: Detailed Experimental Protocol
This protocol provides a general procedure for the esterification of a primary or secondary alcohol. Researchers should optimize reaction times and purification methods based on the specific substrate.
A. Materials and Reagents
-
Alcohol (R-OH): Substrate of interest (1.0 eq.)
-
4-Cyclohexylbutanoyl Chloride: (1.1 - 1.2 eq.)
-
Base: Anhydrous pyridine or triethylamine (1.5 eq.)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Workup Reagents: Deionized water, 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (aq) (brine)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel (for column chromatography), appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)
B. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles
-
Addition funnel (optional, for larger scale)
-
Ice/water bath
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel) and column chromatography
C. Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
D. Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere)
-
Dry all glassware in an oven (e.g., 120 °C) for several hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar).
-
Add anhydrous solvent (e.g., DCM) via syringe to dissolve the alcohol.
-
Add the anhydrous base (e.g., pyridine, 1.5 eq.) via syringe.
-
Cool the flask to 0 °C using an ice/water bath.
Reaction 7. In a separate dry vial, dissolve 4-cyclohexylbutanoyl chloride (1.1 eq.) in a small amount of anhydrous solvent. 8. Slowly add the 4-cyclohexylbutanoyl chloride solution dropwise to the stirring alcohol/base mixture at 0 °C over 5-10 minutes. A precipitate (the hydrochloride salt of the base) will likely form. 9. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Let the reaction stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
Workup and Purification 11. Upon completion, carefully quench the reaction by adding deionized water. 12. Transfer the mixture to a separatory funnel and dilute with more solvent (e.g., DCM). 13. Wash the organic layer sequentially with:
- 1 M HCl (aq) (2x) to remove the excess base.
- Saturated NaHCO₃ (aq) (2x) to remove any unreacted acyl chloride or resulting carboxylic acid.
- Saturated NaCl (aq) (brine) (1x) to remove residual water.
- Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.[6]
Part 3: Data Presentation & Key Parameters
The efficiency of the esterification can vary based on the nature of the alcohol and the specific conditions used. The following table summarizes typical parameters.
| Parameter | Primary Alcohol (e.g., Benzyl Alcohol) | Secondary Alcohol (e.g., Cyclohexanol) | Tertiary Alcohol (e.g., t-Butanol) |
| Steric Hindrance | Low | Moderate | High |
| Relative Reactivity | High | Moderate | Very Low / No Reaction |
| Typical Base | Pyridine, Triethylamine | Pyridine, Triethylamine | DMAP may be required |
| Reaction Temp. | 0 °C to Room Temp | Room Temp to gentle heating (40 °C) | Not recommended |
| Typical Time | 1-3 hours | 4-12 hours | > 24 hours / Unsuccessful |
| Expected Yield | > 90% | 70-90% | < 10% |
Part 4: Safety & Handling
Trustworthiness in science begins with safety. Acyl chlorides are hazardous reagents that demand strict safety protocols.
-
Corrosive & Lachrymatory: 4-Cyclohexylbutanoyl chloride is corrosive and a lachrymator (causes tearing). It can cause severe burns to the skin, eyes, and respiratory tract.[7][8][9]
-
Water Reactivity: Acyl chlorides react violently with water and other protic solvents (like alcohols) in an exothermic reaction, releasing corrosive HCl gas.[10][11]
-
Handling:
-
ALWAYS handle 4-cyclohexylbutanoyl chloride in a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and gloves resistant to acids and organic solvents (e.g., nitrile or neoprene).[7][8]
-
Use dry, clean glassware and syringes. Ensure the reaction is conducted under an inert atmosphere to prevent hydrolysis from ambient moisture.
-
-
Disposal: Unused acyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or by reacting it with a sacrificial alcohol like isopropanol before disposal.
Part 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. 2. Alcohol is sterically hindered (e.g., tertiary). 3. Insufficient reaction time. | 1. Ensure all reagents are anhydrous and glassware is flame-dried. Run the reaction under an inert atmosphere. 2. Consider using a stronger acylation catalyst (e.g., DMAP) or alternative esterification methods. 3. Monitor the reaction by TLC until the starting alcohol is consumed. |
| Multiple Products Observed by TLC | 1. Incomplete reaction. 2. Side reaction with base (if nucleophilic). 3. Product decomposition on silica gel. | 1. Allow the reaction to stir longer or add a slight excess of acyl chloride. 2. Ensure a non-nucleophilic base like pyridine or Et₃N is used. 3. Neutralize the silica gel with Et₃N before use or consider purification by distillation if the product is volatile and thermally stable. |
| Reaction Stalls | 1. Base hydrochloride salt has coated the reactants. 2. Insufficient base. | 1. Add more solvent to improve solubility and stirring efficiency. 2. Ensure at least 1.1-1.5 equivalents of base are used to fully scavenge the generated HCl. |
References
-
2.8: Acid Halides for Ester Synthesis - Chemistry LibreTexts. [Link]
-
preparation of esters - Chemguide. [Link]
-
Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis - Marcel Dekker, Inc. [Link]
-
esterification - alcohols and carboxylic acids - Chemguide. [Link]
-
Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. [Link]
-
Ester synthesis by acylation - Organic Chemistry Portal. [Link]
-
ICSC 0210 - ACETYL CHLORIDE - International Chemical Safety Cards. [Link]
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]
-
SAFETY DATA SHEET - Fisher Scientific . [Link]
-
Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters - Sparkl. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - HSC Chemistry & Physics. [Link]
-
Formation of Esters - OperaChem. [Link]
-
Esterification: Definition, Reaction, Mechanism, and Examples - Chemistry Learner. [Link]
-
21.6: Chemistry of Esters - Chemistry LibreTexts. [Link]
-
Acid to Ester - Common Conditions - Organic Chemistry Portal. [Link]
-
Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note - Save My Exams. [Link]
-
Esters to Alcohols - Chemistry Steps. [Link]
- Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google P
- Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google P
-
Epichlorohydrin - Organic Syntheses Procedure . [Link]
-
Preparation of 4-chlorobenzyl chloride - PrepChem.com. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Formation of Esters - operachem [operachem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 11. geneseo.edu [geneseo.edu]
Application Note: Purification & Handling of 4-Cyclohexylbutanoyl Chloride
Abstract & Scope
4-Cyclohexylbutanoyl chloride (CAS: 39098-75-4) is a critical lipophilic intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and cardiovascular therapeutics. Its structural combination of a hydrophobic cyclohexyl tail and a reactive acyl chloride headgroup presents specific purification challenges: high boiling point, susceptibility to hydrolysis, and potential for thermal decomposition.
This guide provides a validated protocol for purifying 4-Cyclohexylbutanoyl chloride to >98% purity. Unlike standard volatile acid chlorides (e.g., acetyl chloride), this molecule requires high-vacuum techniques to prevent thermal degradation. We prioritize Vacuum Distillation and Azeotropic Solvent Chasing as the primary purification vectors, strictly advising against silica chromatography due to rapid on-column hydrolysis.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Notes |
| IUPAC Name | 4-Cyclohexylbutanoyl chloride | |
| CAS Number | 39098-75-4 | |
| Molecular Formula | ||
| Molecular Weight | 188.70 g/mol | |
| Boiling Point (Est.) | 115–125 °C @ 0.5 mmHg | Extrapolated from C7 homologues. Decomposes >200°C at atm. |
| Density | ~1.02 g/mL | |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/hydrolysis. |
| Solubility | DCM, THF, Toluene, Hexane | Reacts violently with water/alcohols. |
Pre-Purification: Synthesis Optimization
Prevention is superior to remediation. The purity of the final chloride is heavily dictated by the synthesis method. We recommend Oxalyl Chloride over Thionyl Chloride for this specific substrate to minimize sulfur retention in the lipophilic tail.
Recommended Synthetic Route
Key Advantage: The byproducts (CO, CO₂, HCl) are gases, leaving only the catalyst and solvent to be removed. Thionyl chloride (
Primary Purification Protocol: Vacuum Distillation
For pharmaceutical grade applications (>98%), simple evaporation is insufficient. High-vacuum short-path distillation is the Gold Standard .
Equipment Setup
-
Apparatus: Short-path distillation head (vigreux column optional but recommended for >50g scale).
-
Vacuum Source: High-vacuum pump capable of
. -
Heating: Oil bath with magnetic stirring (Do not use heating mantles; they create hot spots leading to charring).
-
Receiving Flasks: 3-neck "cow" receiver or multiple single flasks.
Step-by-Step Procedure
-
Solvent Strip (Ambient Pressure):
-
Remove reaction solvent (e.g., DCM) using a rotary evaporator at
. -
Critical: Do not exceed
initially to avoid losing product if vacuum is applied too aggressively.
-
-
Azeotropic "Chasing" (The Polishing Step):
-
Add Anhydrous Toluene (2x volume of crude oil) to the residue.
-
Re-evaporate. This azeotropically removes traces of unreacted Oxalyl/Thionyl chloride and trapped HCl.
-
Repeat twice. This step is crucial for removing the "acrid" smell and yellow color associated with sulfur/chlorine impurities.
-
-
High Vacuum Distillation:
-
Transfer crude oil to the distillation flask. Add a fresh stir bar.
-
Apply vacuum gradually to degas the oil. Aim for
. -
Begin heating. The oil bath should be ~20–30°C higher than the expected boiling point.
-
-
Fraction Collection:
-
Fraction A (Forerun): Collects up to
(at 0.5 mmHg). Contains residual solvent and lower-boiling decomposition products. -
Fraction B (Main Cut): Collects at
(at 0.5 mmHg). This should be a clear, colorless liquid. -
Residue: Stop distillation when pot volume is <10% or temperature spikes. Do not distill to dryness (explosion hazard).
-
Workflow Logic Diagram
Figure 1: Decision matrix for the purification of 4-Cyclohexylbutanoyl chloride.
Quality Control (QC)
Direct analysis of acid chlorides on standard HPLC/GC columns is ill-advised due to reaction with the stationary phase or moisture in the carrier gas.
Method: Methanol Quench Derivatization
-
Take 10 µL of purified acid chloride.
-
Add to 500 µL anhydrous Methanol (MeOH).
-
Wait 5 minutes (Formation of Methyl Ester).
-
Analyze the Methyl 4-cyclohexylbutanoate via GC-MS or HPLC.
-
Why? The ester is stable, volatile, and non-corrosive to instruments.
-
H-NMR Markers
-
-Protons (Target): Look for a triplet around
2.8 – 2.9 ppm ( adjacent to COCl). -
Impurity (Acid): If hydrolyzed, the
-protons shift upfield to 2.3 ppm ( adjacent to COOH). -
Impurity (Aldehyde): If reduced, look for singlet at
9-10 ppm .
Handling & Storage Protocols
Acid chlorides are lachrymators and corrosive. 4-Cyclohexylbutanoyl chloride is less volatile than acetyl chloride but more persistent on skin/surfaces.
-
Storage: Store under Argon or Nitrogen atmosphere.
-
Temperature: 2–8°C (Refrigerator).
-
Sealing: Use Parafilm® over caps or store in a Schlenk flask with a greased stopcock.
-
Emergency: In case of spill, cover with dry sodium bicarbonate (
) to neutralize. Do not use water (generates HCl gas).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.
-
Sigma-Aldrich. Handling and Storage of Acid Chlorides - Technical Bulletin AL-163.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic insight into nucleophilic acyl substitution).
-
National Institute of Standards and Technology (NIST). Cyclohexanecarbonyl chloride Properties. NIST Chemistry WebBook.[1] (Used for boiling point extrapolation of homologues).
Sources
4-Cyclohexylbutanoyl chloride as a building block for novel compounds
Executive Summary
4-Cyclohexylbutanoyl chloride (4-CBC) represents a specialized class of aliphatic acyl chlorides used critically in medicinal chemistry and materials science. Unlike its aromatic counterparts (e.g., benzoyl chloride) or short-chain homologs (e.g., cyclohexanecarbonyl chloride), 4-CBC offers a unique "Flexible-Lipophilic" motif. The four-carbon spacer provides rotational freedom, allowing the terminal cyclohexyl ring to access deep hydrophobic pockets in protein targets, while the saturated ring system increases
This guide details the strategic application of 4-CBC as a building block for Histone Deacetylase (HDAC) inhibitors , GPCR ligands , and Liquid Crystal mesogens , providing validated protocols for its handling and derivatization.
Chemical Profile & Handling
Compound Identity:
-
Name: 4-Cyclohexylbutanoyl chloride
-
Parent Acid: 4-Cyclohexylbutyric acid (CAS: 4441-63-8)[1]
-
Structure:
-
Function: Electrophilic Acylating Agent
Physical Properties (Derived from Homologs):
| Property | Value / Characteristic | Relevance |
|---|---|---|
| State | Colorless to pale yellow liquid | Easy to dispense volumetrically. |
| Boiling Point | ~135-140°C @ 15 mmHg (Est.) | High boiling point requires vacuum distillation for purification. |
| Reactivity | Moisture Sensitive | Hydrolyzes to parent acid and HCl upon contact with moist air. |
| Solubility | DCM, THF, Toluene, EtOAc | Compatible with standard organic synthesis solvents. |
Safety Advisory:
4-CBC is a lachrymator and corrosive. All manipulations must occur in a fume hood. Quench glassware with 10% NaOH or saturated
Strategic Applications
A. Medicinal Chemistry: The "Deep Pocket" Probe
In Structure-Activity Relationship (SAR) studies, 4-CBC is utilized to probe the depth of hydrophobic binding pockets.
-
Mechanism: The 3-methylene spacer (
) extends the lipophilic cyclohexyl "cap" approximately 4–5 Å away from the carbonyl core. -
Advantage: This is often superior to phenyl rings for hydrophobic interactions because the cyclohexyl group is not planar; it exists in a chair conformation, occupying more volume and interacting via van der Waals forces without
stacking (which can sometimes lead to non-specific binding). -
Case Study (HDAC Inhibitors): The parent acid, 4-cyclohexylbutyric acid, mimics the aliphatic chain of Valproic Acid but with higher lipophilicity. Derivatizing amines with 4-CBC creates hydroxamic acid precursors that target the zinc-binding domain of HDACs.
B. Materials Science: Liquid Crystals
4-CBC is a precursor for phenyl ester mesogens .
-
Role: The cyclohexyl ring confers rigidity, while the butyl chain adds flexibility. When coupled with phenols (via 4-CBC), the resulting esters often exhibit stable nematic phases essential for display technology.
Validated Experimental Protocols
Protocol 1: Anhydrous Amide Coupling (General Screening)
Use this protocol to synthesize library compounds for biological screening.
Reagents:
-
Amine substrate (1.0 equiv)
-
4-Cyclohexylbutanoyl chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM), anhydrous (0.1 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine substrate and TEA in anhydrous DCM. Cool to 0°C (ice bath).
-
Addition: Add 4-CBC dropwise via syringe. Note: Evolution of HCl fumes (white smoke) may occur if TEA is insufficient; ensure excess base.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (System: 30% EtOAc/Hexane). Look for the disappearance of the amine spot and the appearance of a less polar amide spot.
-
Workup (Self-Validating Step):
-
Wash organic layer with 1M HCl (removes unreacted amine).
-
Wash with Sat.
(removes 4-cyclohexylbutyric acid byproduct formed by hydrolysis). -
Dry over
and concentrate.
-
Protocol 2: Friedel-Crafts Acylation (Scaffold Synthesis)
Use this protocol to attach the cyclohexylbutyl chain to an aromatic core (C-C bond formation).
Reagents:
-
Aromatic substrate (e.g., Benzene, Anisole) (1.0 equiv)
-
4-Cyclohexylbutanoyl chloride (1.1 equiv)
-
Aluminum Chloride (
), anhydrous (1.2 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow:
-
Slurry Preparation: In a dry flask under
, suspend in DCM at 0°C. -
Activation: Add 4-CBC dropwise. Stir for 15 min to form the acylium ion complex (solution often turns yellow/orange).
-
Substrate Addition: Add the aromatic substrate slowly.
-
Reflux: If the substrate is electron-poor, heat to reflux (40°C for DCM, 80°C for DCE) for 4–12 hours.
-
Quench: Pour the reaction mixture carefully onto crushed ice/HCl mixture.
-
Purification: Extract with DCM. The product is a ketone.
Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available using 4-CBC as a central node.
Figure 1: Divergent synthesis pathways for 4-CBC.[2] Blue indicates the starting material; Green, Yellow, and Red indicate distinct functional class outcomes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide) | Hydrolysis of Chloride | Ensure 4-CBC is distilled or fresh. Use anhydrous solvents. |
| Impurity: Acid | Incomplete Quench | The "Acid" spot on TLC is 4-cyclohexylbutyric acid. Wash organic layer thoroughly with |
| Dimerization | High Concentration | In Friedel-Crafts, intermolecular reactions can occur. Dilute reaction to 0.05 M. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20338, 4-Cyclohexylbutyric acid. (Parent Acid Data). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for Acid Chloride synthesis and Amide coupling).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
Sources
role of 4-Cyclohexylbutanoyl chloride in agrochemical development
Application Note: Strategic Utilization of 4-Cyclohexylbutanoyl Chloride in Agrochemical Discovery
Executive Summary
In the rational design of modern agrochemicals, optimizing the hydrophobic-lipophilic balance (HLB) is critical for ensuring active ingredients (AIs) can penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of pests. 4-Cyclohexylbutanoyl chloride (CAS: 39098-73-0) serves as a high-value electrophilic building block used to introduce the 4-cyclohexylbutyl moiety —a bulky, metabolically stable lipophilic tail.
This guide details the application of 4-Cyclohexylbutanoyl chloride in synthesizing aryl-ketone fungicide intermediates via Friedel-Crafts acylation. It provides a validated protocol for handling this reactive intermediate and illustrates its structural advantages in Structure-Activity Relationship (SAR) optimization.
Chemical Profile & Handling
4-Cyclohexylbutanoyl chloride acts as a "lipophilic anchor" donor. Unlike linear alkyl chains, the terminal cyclohexyl group provides steric bulk that can enhance resistance to metabolic degradation (beta-oxidation) while maintaining high lipophilicity (LogP contribution ~ +4.5).
| Property | Specification | Relevance to Synthesis |
| Molecular Formula | C₁₀H₁₇ClO | Core lipophilic fragment |
| Molecular Weight | 188.7 g/mol | Stoichiometry calculations |
| Physical State | Colorless to pale yellow liquid | Easy handling in liquid dosing systems |
| Reactivity | High (Acyl Chloride) | Rapid reaction with nucleophiles (amines, alcohols, arenes) |
| Stability | Moisture Sensitive | Hydrolyzes to acid; requires anhydrous conditions |
Safety Protocol (Critical):
-
Hazard: Corrosive, lachrymator. Reacts violently with water to release HCl gas.
-
Storage: Store under nitrogen/argon at 2–8°C.
-
Quenching: Quench excess reagent with anhydrous methanol or tert-butanol before aqueous workup to prevent uncontrolled acid generation.
Primary Application: Synthesis of Lipophilic Aryl Ketones
The most prevalent use of 4-Cyclohexylbutanoyl chloride is in the Friedel-Crafts acylation of electron-rich aromatic systems (e.g., resorcinol derivatives, phenols, or phenyl ethers). The resulting 4-cyclohexylbutyl aryl ketones are potent precursors for mitochondrial respiration inhibitors (fungicides) and growth regulators.
Mechanism of Action in Agrochemicals
The 4-cyclohexylbutyl tail serves two specific functions in the final AI:
-
Cuticular Penetration: The aliphatic chain acts as a "grease ball," facilitating transit across the lipophilic plant cuticle.
-
Target Binding: The cyclohexyl group often occupies large hydrophobic pockets in target enzymes (e.g., Complex II or III in fungal respiration), displacing water and increasing binding affinity entropy.
Visualizing the Pathway
Figure 1: Synthetic workflow and SAR implications of introducing the cyclohexylbutyl moiety.
Experimental Protocol: Friedel-Crafts Acylation
Objective: Synthesis of 4-Cyclohexyl-1-(2,4-dihydroxyphenyl)butan-1-one (a model intermediate for resorcinol-based fungicides).
Reagents:
-
4-Cyclohexylbutanoyl chloride (1.0 eq)
-
Resorcinol (1.0 eq)
-
Boron Trifluoride Etherate (BF₃·Et₂O) or Aluminum Chloride (AlCl₃) (1.1–1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Nitrobenzene.
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Purge with nitrogen for 15 minutes.
-
-
Substrate Solubilization:
-
Charge Resorcinol (11.0 g, 100 mmol) into the flask.
-
Add anhydrous DCM (100 mL) and cool to 0°C using an ice/salt bath.
-
-
Lewis Acid Activation:
-
Option A (Mild): Add BF₃·Et₂O (14.2 g, 100 mmol) dropwise over 10 minutes.
-
Option B (Strong): Add AlCl₃ (14.6 g, 110 mmol) in portions. Note: Expect HCl gas evolution; use a scrubber.
-
-
Acyl Chloride Addition (The Critical Step):
-
Dilute 4-Cyclohexylbutanoyl chloride (18.9 g, 100 mmol) in 20 mL anhydrous DCM.
-
Add dropwise to the reaction mixture at 0°C over 30 minutes.
-
Scientific Insight: Slow addition prevents the formation of di-acylated byproducts.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2). The acyl chloride spot (high Rf) should disappear.
-
Pour the reaction mixture into ice-cold 1M HCl (200 mL) to hydrolyze the Lewis acid complex.
-
-
Workup & Isolation:
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash combined organics with Brine (100 mL) and dry over Na₂SO₄.
-
Concentrate in vacuo to yield the crude ketone (typically an off-white solid).
-
Purification: Recrystallize from Hexane/Ethanol to achieve >98% purity.
-
Quality Control & Validation
To ensure the integrity of the intermediate for downstream synthesis, the following analytical parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | > 98.0% |
| Identity | GC-MS | Molecular Ion [M]+ visible (m/z ~262 for resorcinol adduct) |
| Acid Content | Titration | < 0.5% (Free 4-cyclohexylbutyric acid) |
| Water Content | Karl Fischer | < 0.1% (Critical for next steps) |
Troubleshooting:
-
Issue: Presence of free acid (4-cyclohexylbutyric acid) in the product.[1]
-
Cause: Moisture ingress during the reaction or aged acyl chloride reagent.
-
Fix: Redistill the acyl chloride prior to use or add a scavenger (e.g., oxalyl chloride) in situ.
References
-
Synthesis of Aromatic Hydroxyketones: Martin, R. (2011). Aromatic Hydroxyketones: Preparation & Physical Properties. Springer. (Describes the use of 4-cyclohexylbutyric acid derivatives in Friedel-Crafts reactions for fungicide intermediates).
- Agrochemical Design Principles: Jeschke, P. (2016). Lipophilicity in Agrochemical Discovery. In: Modern Methods in Crop Protection Research. Wiley-VCH.
-
Chemical Data: PubChem. 4-Cyclohexylbutanoyl chloride (Compound CID 22998835). National Library of Medicine.
-
Biological Activity: Carganico, G., et al. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. Journal of Medicinal Chemistry. (Validates the biological stability of the cyclohexylbutyl moiety).
Sources
Troubleshooting & Optimization
how to increase the yield of 4-Cyclohexylbutanoyl chloride production
Welcome to the Technical Support Center for the synthesis of 4-Cyclohexylbutanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to increase the yield and purity of your product through a deeper understanding of the reaction mechanisms and critical process parameters.
Introduction: The Chemistry of 4-Cyclohexylbutanoyl Chloride Synthesis
The conversion of 4-cyclohexylbutanoic acid to its corresponding acyl chloride is a fundamental step in the synthesis of various active pharmaceutical ingredients and other fine chemicals. This transformation is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[1] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3]
The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This guide will explore the nuances of these methods, providing you with the knowledge to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 4-Cyclohexylbutanoyl chloride?
A1: The two most prevalent and reliable methods for synthesizing 4-Cyclohexylbutanoyl chloride are the reaction of 4-cyclohexylbutanoic acid with either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3] Both reagents effectively replace the carboxylic acid's hydroxyl group with a chloride atom, but they differ in their reactivity, reaction conditions, and byproduct profiles.
Q2: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?
A2: The "better" reagent depends on the specific requirements of your synthesis, such as scale, sensitivity of the substrate to acidic conditions, and desired purity.
-
Thionyl chloride is often favored for large-scale industrial production due to its lower cost.[4][5] However, it typically requires higher reaction temperatures (reflux) and can generate acidic byproducts (HCl and SO₂) that might lead to side reactions with sensitive functional groups.[4][6]
-
Oxalyl chloride is generally considered a milder and more selective reagent, making it a preferred choice in research and fine chemical synthesis.[4][7][8] Reactions with oxalyl chloride can often be performed at room temperature or even lower, and its byproducts (CO, CO₂, and HCl) are all gaseous, which simplifies the workup process.[5]
Q3: What is the role of N,N-Dimethylformamide (DMF) in these reactions?
A3: N,N-Dimethylformamide (DMF) is a commonly used catalyst in both thionyl chloride and oxalyl chloride-mediated acyl chloride syntheses.[9][10] It reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent than thionyl chloride or oxalyl chloride alone.[10] This catalytic action accelerates the reaction, allowing for milder reaction conditions and often leading to higher yields.[6][10] However, it's important to note that the reaction of DMF with chlorinating agents can produce trace amounts of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, so appropriate safety precautions are necessary.[11]
Q4: How can I monitor the progress of the reaction?
A4: Monitoring the reaction's progress is crucial for optimizing reaction time and preventing the formation of byproducts. A simple and effective method is to take a small aliquot of the reaction mixture and quench it with a nucleophile, such as methanol. The resulting methyl ester can then be analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting carboxylic acid.[12]
Q5: What are the primary impurities I should be concerned about?
A5: The most common impurities are unreacted 4-cyclohexylbutanoic acid and residual chlorinating agent.[13] In the case of thionyl chloride, non-volatile sulfur-containing byproducts can also be present, especially with older reagents.[6] If the reaction is not performed under strictly anhydrous conditions, hydrolysis of the acyl chloride back to the carboxylic acid can occur.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-Cyclohexylbutanoyl chloride and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1a. Monitor the reaction: Use TLC or GC-MS (after quenching with an alcohol) to check for the presence of starting material.[12] 1b. Increase reaction time and/or temperature: For thionyl chloride, consider refluxing for a longer duration.[14] For oxalyl chloride, ensure the reaction is stirred for an adequate time at room temperature.[15] |
| 2. Moisture contamination: Hydrolysis of the acyl chloride back to the carboxylic acid. | 2a. Use anhydrous conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.[12] 2b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Ineffective chlorinating agent: Degradation of thionyl chloride or oxalyl chloride. | 3a. Use fresh or recently distilled chlorinating agents. 3b. Ensure proper storage of reagents in a cool, dry place, protected from moisture. | |
| Product is a Dark Color | 1. Side reactions: High reaction temperatures can lead to decomposition and the formation of colored byproducts. | 1a. Lower the reaction temperature: For thionyl chloride, consider running the reaction at a lower temperature for a longer period. Oxalyl chloride reactions are typically performed at room temperature or below.[4] |
| 2. Impure starting material or reagents. | 2a. Purify the starting carboxylic acid if necessary. 2b. Use high-purity chlorinating agents. | |
| Difficulty in Purification | 1. Co-distillation of product and impurities: Similar boiling points of the product and byproducts. | 1a. Use vacuum distillation: This allows for distillation at a lower temperature, which can improve the separation of components with close boiling points and prevent product decomposition.[16] |
| 2. Residual chlorinating agent: Thionyl chloride has a relatively high boiling point (76 °C). | 2a. "Chase" with an inert solvent: After the reaction, add a dry, inert solvent like toluene and remove it under reduced pressure. Repeat this process a few times to azeotropically remove residual thionyl chloride.[13] | |
| Inconsistent Yields | 1. Variability in reagent quality or reaction setup. | 1a. Standardize the procedure: Use consistent sources and grades of reagents. Ensure meticulous drying of glassware and solvents for every run. |
| 2. Inaccurate measurement of reagents. | 2a. Use precise measurement techniques for all reagents, especially the limiting reactant and catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyclohexylbutanoyl chloride using Thionyl Chloride
This protocol provides a general procedure for the synthesis of 4-Cyclohexylbutanoyl chloride using thionyl chloride.
Materials:
-
4-Cyclohexylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and gas trap. The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: To the flask, add 4-cyclohexylbutanoic acid and anhydrous DCM. Stir the mixture until the acid is fully dissolved.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by quenching an aliquot with methanol and analyzing by TLC or GC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the solvent and excess thionyl chloride under reduced pressure. For higher purity, the crude product can be purified by vacuum distillation.[12]
Protocol 2: Synthesis of 4-Cyclohexylbutanoyl chloride using Oxalyl Chloride
This protocol offers a milder alternative for the synthesis of 4-Cyclohexylbutanoyl chloride.
Materials:
-
4-Cyclohexylbutanoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with a gas outlet to a trap
-
Magnetic stirrer
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas outlet, dissolve 4-cyclohexylbutanoic acid in anhydrous DCM under an inert atmosphere.
-
Oxalyl Chloride Addition: Cool the solution in an ice bath (0 °C). Slowly add oxalyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution.[15]
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). Vigorous gas evolution (CO, CO₂, HCl) will be observed.[17]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion.
-
Workup and Purification: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-Cyclohexylbutanoyl chloride is often of high purity and can be used in the next step without further purification. If necessary, vacuum distillation can be employed.[15]
Data Presentation
Table 1: Comparison of Chlorinating Agents
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Good, but often requires heating | High, often reacts at room temperature |
| Selectivity | Less selective, can react with other functional groups | More selective, milder conditions |
| Byproducts | SO₂(g), HCl(g) (can be acidic and problematic) | CO(g), CO₂(g), HCl(g) (all gaseous, simplifies workup)[5] |
| Workup | May require "chasing" with a solvent to remove excess reagent | Excess reagent and byproducts are easily removed under vacuum |
| Cost | Lower cost, suitable for large scale | Higher cost, often used in research and fine chemical synthesis[5] |
| Safety | Corrosive and toxic | Corrosive and toxic, byproducts are also toxic |
Visualizations
Diagram 1: General Workflow for 4-Cyclohexylbutanoyl Chloride Synthesis
Caption: Workflow for 4-Cyclohexylbutanoyl Chloride Synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield issues.
References
-
brainly.com. (2023, November 12). Does DMF react with thionyl chloride?Link
-
Organic Syntheses Procedure. (n.d.). 4. Link
-
Organic Syntheses Procedure. (n.d.). 3. Link
-
Benchchem. (n.d.). A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (R)-quinuclidin-3-yl carbonochloridate. Link
-
Synfacts. (2025, August 6). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.Link
-
Wiley-VCH. (n.d.). Supporting Information. Link
-
Proses-Kjemiteknikk. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Link
-
ACS Publications. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions | Organic Process Research & Development. Link
-
Reddit. (2016, December 3). Acid chloride Formation. Link
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride (SOCl2 + cat. DMF). Link
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Link
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Link
-
YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Link
-
LinkedIn. (2025, December 31). Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. Link
-
Reddit. (2025, August 9). Trouble with chloride acids. Link
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Link
-
Yufeng. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Link
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Link
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?Link
-
Natural Product Research. (2011, August 15). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Link
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Link
-
Welch Vacuum. (n.d.). Vacuum Distillation. Link
-
RSC Publishing. (n.d.). . Link
-
J.Chem.Soc.Pak. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Link
-
Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Link
-
ChemicalBook. (2019, November 5). Applications and Synthesis of Oxalyl chloride. Link
-
Agilent. (2018, March 9). A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Link
-
Google Patents. (n.d.). US5166427A - Preparation of acyl chlorides. Link
-
MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities. Link
-
Agilent. (n.d.). GC AND GC/MS. Link
-
Columbia University. (n.d.). Organic Chemistry c3444y. Link
-
DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Link
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Link
-
Benchchem. (n.d.). improving the yield of octanoyl chloride synthesis with thionyl chloride. Link
-
Google Patents. (n.d.). SU496260A1 - The method of obtaining cyclohexyl chloride. Link
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Link
-
Benchchem. (n.d.). GC-MS Characterization: A Comparative Guide to 4-Cyclohexyl-2-methyl-2-butanol and Linalool. Link
-
Organic Syntheses Procedure. (n.d.). Benzoyl chloride, 4-pentyl. Link
-
IntechOpen. (n.d.). Industrial Preparation Methods of Chemical Solvents and Reagents. Link
-
Organic Syntheses Procedure. (n.d.). 3. Link
-
Organic Syntheses Procedure. (n.d.). (-)-(1s,4r)-camphanoyl chloride. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 5. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 9. brainly.com [brainly.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. welchvacuum.com [welchvacuum.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Cyclohexylbutanoyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Cyclohexylbutanoyl Chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. We have structured this guide in a practical, question-and-answer format to directly address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Introduction: The Role of 4-Cyclohexylbutanoyl Chloride
4-Cyclohexylbutanoyl chloride is a highly reactive acyl chloride, serving as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its efficacy as a synthetic intermediate is derived from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack for the formation of esters, amides, and ketones.[1][2] The successful synthesis of this reagent from its parent carboxylic acid, 4-cyclohexylbutanoic acid, is a foundational step that requires careful control of reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which chlorinating agent is superior for this synthesis: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)?
This is the most common and critical question. The choice of reagent depends on the scale of your reaction, sensitivity of your starting material to heat and acid, and desired final purity. Both reagents operate via a nucleophilic acyl substitution mechanism, converting the hydroxyl group of the carboxylic acid into an excellent leaving group.[3][4]
-
Thionyl Chloride (SOCl₂): This is a powerful, cost-effective, and widely used reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the equilibrium towards the product, making the reaction effectively irreversible.[5][6] However, it often requires heating (reflux), which can lead to decomposition or side reactions with sensitive substrates.
-
Oxalyl Chloride ((COCl)₂): This reagent is known for its milder reaction conditions, often proceeding at room temperature or even 0 °C.[7] It also produces only gaseous byproducts (CO, CO₂, and HCl), simplifying purification.[8] For high-purity applications and to avoid thermal degradation, oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is the preferred choice.[9][10]
Data Summary: Reagent Comparison
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Causality & Rationale |
| Potency | High | Very High (with catalyst) | Oxalyl chloride with DMF forms a Vilsmeier intermediate, which is a highly effective chlorinating agent.[6][9] |
| Typical Temp. | Room Temp to Reflux | 0 °C to Room Temp | Oxalyl chloride is more reactive, allowing for lower temperatures that preserve thermally sensitive functional groups.[8] |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | Gaseous byproducts drive the reaction to completion according to Le Châtelier's principle.[6][11] |
| Purity | Good to Excellent | Excellent to High | Milder conditions with oxalyl chloride reduce the formation of thermal degradation byproducts.[1][8] |
| Catalyst | Not typically required | Catalytic DMF recommended | DMF accelerates the reaction by forming a more reactive electrophilic intermediate.[9][10] |
| Cost | Lower | Higher | Thionyl chloride is a more common industrial chemical, leading to lower bulk costs. |
Q2: My reaction is sluggish, and the yield is low. What are the most likely causes?
Low yield or an incomplete reaction is almost always traced back to one critical contaminant: water .
-
Moisture Contamination: Both chlorinating agents and the product, 4-cyclohexylbutanoyl chloride, are extremely sensitive to moisture.[2][10] Water will rapidly hydrolyze the acyl chloride product back to the starting carboxylic acid and will consume the chlorinating agent.[2]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried before use.[10] Use anhydrous solvents and run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). The starting 4-cyclohexylbutanoic acid should be dried under vacuum before use.
-
-
Insufficient Reagent: The stoichiometry must be correct. A molar excess of the chlorinating agent is recommended to ensure the complete conversion of the carboxylic acid.
-
Solution: Use 1.2–1.5 molar equivalents of the chlorinating agent. This ensures that even trace amounts of water are consumed without significantly impacting the availability of the reagent for the primary reaction.
-
-
Inadequate Temperature: While oxalyl chloride works at room temperature, thionyl chloride reactions often require heating to proceed at a reasonable rate.
-
Solution: For thionyl chloride, consider gently refluxing the reaction in a suitable solvent like dichloromethane (DCM) or toluene. Monitor for signs of decomposition (see Q3).
-
-
Forgotten Catalyst (for Oxalyl Chloride): The reaction between oxalyl chloride and a carboxylic acid can be slow without a catalyst.
-
Solution: Add a catalytic amount (1-2 drops) of anhydrous DMF. The DMF reacts first with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.[9]
-
Q3: The reaction mixture turned dark brown or black. What causes this decomposition?
Charring or significant color change is a clear indicator of product or starting material decomposition.
-
Cause: This is typically due to excessive heat. While 4-cyclohexylbutanoic acid is relatively stable, prolonged exposure to high temperatures in the presence of strong acid (HCl byproduct) and a dehydrating agent (the chlorinating reagent) can lead to side reactions and polymerization. This is more common when using neat (solvent-free) thionyl chloride at reflux.
-
Corrective Actions:
-
Reduce Temperature: If using thionyl chloride, run the reaction in a lower-boiling inert solvent (like DCM) or at a lower temperature for a longer duration.
-
Switch Reagents: Change to the oxalyl chloride/DMF system, which allows for significantly lower reaction temperatures, minimizing the risk of thermal degradation.[8]
-
Minimize Reaction Time: Monitor the reaction closely (see Q5) and proceed with workup as soon as the starting material is consumed.
-
Q4: How do I properly monitor the reaction to determine its endpoint?
Determining the endpoint is crucial to avoid prolonged heating and potential decomposition.
-
Primary Indicator (Visual): The most reliable and straightforward method is to monitor the evolution of gaseous byproducts. When the bubbling of HCl and/or SO₂/CO/CO₂ ceases, the reaction is typically complete.[12] This is best observed by passing the effluent gas through a bubbler.
-
Spectroscopic Analysis (IR): For a more definitive endpoint, you can analyze a carefully quenched aliquot.
-
Withdraw a small sample from the reaction mixture under inert atmosphere.
-
Quench it immediately in a vial containing anhydrous methanol. This converts the reactive 4-cyclohexylbutanoyl chloride into the stable methyl 4-cyclohexylbutanoate.
-
Spot this quenched sample on a TLC plate to check for the disappearance of the starting carboxylic acid.
-
Alternatively, run a quick IR spectrum on the crude reaction mixture. The disappearance of the very broad O-H stretch of the carboxylic acid (from ~2500-3300 cm⁻¹) is a clear sign of completion. You will also see the characteristic C=O stretch of the acyl chloride appear around 1800 cm⁻¹.
-
Q5: What is the best practice for working up and purifying the final product?
Purification aims to remove the excess chlorinating agent and any non-volatile impurities. The method depends on the volatility of the byproducts and the required purity of the final product.
-
Step 1: Removal of Excess Reagent: Both thionyl chloride (b.p. 76 °C) and oxalyl chloride (b.p. 63-64 °C) are volatile.[7] After the reaction is complete, they can be efficiently removed along with the reaction solvent using a rotary evaporator. Crucially, ensure your vacuum pump is protected by a base trap (e.g., NaOH pellets or solution) to neutralize the corrosive acidic vapors.
-
Step 2: Purification of the Acyl Chloride:
-
For Immediate Use: If the 4-cyclohexylbutanoyl chloride is to be used immediately in a subsequent step, removal of the excess reagent and solvent under reduced pressure is often sufficient.[13]
-
For High Purity/Storage: For a high-purity, storable product, vacuum distillation is the gold standard.[13] This separates the desired acyl chloride from any non-volatile baseline impurities or polymeric material. The distillation must be performed under high vacuum to avoid high temperatures that could cause decomposition.
-
-
Washing (Not Recommended): Avoid aqueous workups (e.g., washing with water or bicarbonate solution). The acyl chloride is highly reactive and will be hydrolyzed back to the carboxylic acid upon contact with water.[2]
Q6: I successfully isolated my product, but it turned into a white solid after a short time. What happened?
This is a classic sign of hydrolysis due to exposure to atmospheric moisture.[10] The white solid is almost certainly the starting material, 4-cyclohexylbutanoic acid.
-
Cause: Acyl chlorides are hygroscopic; they readily absorb moisture from the air. Even brief exposure during transfer or storage in a poorly sealed container can lead to complete hydrolysis.
-
Prevention:
-
Handling: Always handle the purified 4-cyclohexylbutanoyl chloride under a dry, inert atmosphere (nitrogen or argon).
-
Storage: Store the product in a tightly sealed container (e.g., a vial with a PTFE-lined cap, sealed with paraffin film). For long-term storage, placing the sealed container inside a desiccator or a freezer is recommended.[14]
-
Visualized Workflows and Setups
Caption: General reaction scheme for the synthesis of 4-Cyclohexylbutanoyl chloride.
Caption: Essential apparatus for maintaining anhydrous conditions and safety.
Caption: Decision workflow for purification based on experimental requirements.
Detailed Experimental Protocols
Protocol A: Synthesis using Thionyl Chloride (SOCl₂)
Safety: This procedure should be performed in a well-ventilated fume hood. Thionyl chloride is toxic and corrosive. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Preparation: Assemble the reaction apparatus as shown in Diagram 2. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.
-
Charging the Flask: To the round-bottom flask, add 4-cyclohexylbutanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 3-5 mL per gram of acid).
-
Reagent Addition: Add thionyl chloride (1.5 eq) to the addition funnel. Begin adding the thionyl chloride to the stirred solution dropwise over 15-20 minutes. The initial reaction may be exothermic.
-
Reaction: After the addition is complete, equip the flask with a reflux condenser and gently heat the mixture to reflux (approx. 40 °C for DCM). Maintain reflux until gas evolution ceases (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation, using a base trap to protect the vacuum pump.
-
Purification: The resulting crude oil can be used directly or purified by vacuum distillation to yield pure 4-cyclohexylbutanoyl chloride.
Protocol B: Synthesis using Oxalyl Chloride and Catalytic DMF
Safety: This procedure should be performed in a well-ventilated fume hood. Oxalyl chloride is highly toxic and corrosive. The reaction evolves carbon monoxide. Wear appropriate PPE.
-
Preparation: Assemble the reaction apparatus as shown in Diagram 2 under a dry nitrogen atmosphere.
-
Charging the Flask: To the round-bottom flask, add 4-cyclohexylbutanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 3-5 mL per gram of acid).
-
Catalyst Addition: Add one drop of anhydrous DMF to the stirred solution.
-
Reagent Addition: Add oxalyl chloride (1.3 eq) to the addition funnel. Slowly add the oxalyl chloride dropwise to the reaction mixture at room temperature over 20-30 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete once gas evolution has stopped (usually 1-2 hours).
-
Workup: Remove the solvent and excess oxalyl chloride by rotary evaporation. No heating is necessary.
-
Purification: The crude product is often of very high purity and can be used directly. For long-term storage, purify by vacuum distillation.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]
-
Reactivity: substitution at carboxyl. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. [Link]
-
YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]
-
YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
A-Z Chemistry. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ChemNotate. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]
-
Common Organic Chemistry. (n.d.). Oxalyl Chloride. [Link]
-
Organic Syntheses. (n.d.). Cyclohexylcarbinol. [Link]
-
Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. [Link]
-
Scientific Research Publishing. (2011, August 15). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-CYCLOHEXYLBUTANOIC ACID | CAS 4441-63-8. [Link]
-
Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. [Link]
- Google Patents. (1975, December 25). SU496260A1 - The method of obtaining cyclohexyl chloride.
-
PrepChem.com. (n.d.). Preparation of cyclohexyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]
- Google Patents. (1995, August 15).
-
ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals | Request PDF. [Link]
- Google Patents. (2004, April 27). US6727384B1 - Method for purifying acid chlorides.
- Google Patents. (2003, August 20). RU2187490C2 - Method of synthesis of chlorocyclohexane.
- Google Patents. (2009, October 28). CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.
- Google Patents. (2015, May 6). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
- Google Patents. (1998, March 3).
-
PMC. (2023, November 8). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]
-
PMC. (2025, April 14). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. [Link]
Sources
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. Oxalyl Chloride [commonorganicchemistry.com]
- 8. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. synquestlabs.com [synquestlabs.com]
Technical Support Center: 4-Cyclohexylbutanoyl Chloride
Product Category: Organic Synthesis Building Blocks / Acyl Chlorides Target Audience: Medicinal Chemists, Process Engineers, and QC Analysts Topic: Degradation Pathways, Handling, and Troubleshooting
Core Technical Overview
4-Cyclohexylbutanoyl chloride (Structure:
The Central Dogma of Stability: The purity of this reagent is inversely proportional to its exposure to atmospheric moisture. The primary degradation product is 4-cyclohexylbutanoic acid and hydrogen chloride (HCl) gas.
Quick Reference Properties
| Property | Value (Approx.) | Note |
| Functional Group | Acyl Chloride | Highly susceptible to nucleophilic attack.[1][2][3] |
| Physical State | Liquid (Colorless to pale yellow) | Turns cloudy/solidifies upon degradation. |
| Reactivity | High | Violent reaction with water, alcohols, and amines. |
| Storage | < +8°C, Inert Atmosphere (Ar/N2) | Hygroscopic; store in desiccator. |
Degradation Pathways (Visualized)
The following diagram illustrates the primary failure modes of the reagent. Understanding these pathways is critical for diagnosing experimental failures.
Figure 1: Primary degradation mechanism via nucleophilic acyl substitution. The formation of HCl gas drives the reaction forward irreversibly.
Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Handling
Q: The liquid in the bottle has turned cloudy or contains white suspended solids. Is it usable?
-
Diagnosis: Hydrolysis. The "cloudiness" is 4-cyclohexylbutanoic acid, which has a significantly higher melting point than the chloride due to hydrogen bonding.
-
Mechanism: Moisture entered the septum or cap threads.
. -
Action:
-
Do not filter and use. The remaining liquid likely contains dissolved HCl, which will alter stoichiometry in sensitive couplings.
-
Distillation: If the volume is large (>50g), you can redistill under vacuum to recover pure chloride.
-
Disposal: If small volume, quench and discard (see Protocol 1).
-
Q: When I open the storage container, I see white "smoke." Is the reagent burning?
-
Diagnosis: HCl Fuming. This is normal for high-purity acyl chlorides but indicates exposure to humid air.
-
Mechanism: Escaping HCl gas reacts with atmospheric water vapor to form micro-droplets of hydrochloric acid (mist).
-
Action:
-
Handle only in a fume hood.
-
Purge the headspace with dry Argon or Nitrogen immediately after use before resealing.
-
Replace the septum if it has been punctured multiple times.
-
Category B: Analytical Discrepancies
Q: My GC-MS shows a peak for the carboxylic acid, but I just distilled the chloride. Why?
-
Diagnosis: In-Injector Hydrolysis. Direct injection of acyl chlorides into a GC often results in hydrolysis inside the column due to residual moisture in the carrier gas or stationary phase.
-
Technical Insight: Acyl chlorides can also degrade the GC column stationary phase (siloxanes).
-
Solution: Never inject acyl chlorides directly. Use the Derivatization Protocol (Protocol 2) to validate purity.
Q: The NMR spectrum shows a shift in the alpha-protons. How do I quantify the degradation?
-
Diagnosis: Chemical Shift Drift.
-
Acyl Chloride: The
-protons (next to carbonyl) typically appear downfield ( ppm) due to the electron-withdrawing Cl. -
Carboxylic Acid: These protons shift upfield (
ppm).
-
-
Action: Integrate the triplet at ~2.9 ppm (Chloride) vs. ~2.4 ppm (Acid). Calculate molar ratio:
Validated Experimental Protocols
Protocol 1: Safe Quenching (Disposal)
Context: Acyl chlorides react violently with water. Never pour directly into a sink.
-
Preparation: Prepare a 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) solution in a large beaker. Cool to 0°C in an ice bath. -
Dilution: Dilute the waste acyl chloride 1:10 in an inert solvent (e.g., Toluene or Hexane).
-
Addition: Add the diluted acyl chloride dropwise to the stirred basic solution.
-
Observation: Vigorous bubbling (
if using bicarbonate) and heat evolution.
-
-
Verification: Check pH. Ensure it remains basic.
-
Disposal: Once the organic layer is confirmed free of active chloride, separate and dispose of as organic waste.
Protocol 2: Purity Verification via Methyl Ester Derivatization (Self-Validating)
Context: This method differentiates between the acid impurity and the active chloride. The chloride reacts instantly with methanol; the acid does not (without acid catalyst and heat).
Reagents:
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Triethylamine (
) - Optional, to scavenge HCl.
Workflow:
-
Sample Prep: Take 10
of the test 4-Cyclohexylbutanoyl chloride. -
Quench: Add to a vial containing 500
MeOH and 500 DCM.-
Reaction:
(Instant). -
Control: Any
present remains as (Reaction with MeOH is slow at RT).
-
-
Analysis (GC-MS or TLC):
-
Peak A (Methyl Ester): Represents the active Acyl Chloride content.
-
Peak B (Carboxylic Acid): Represents the degraded impurity.
-
-
Calculation: The ratio of Ester to Acid in this chromatogram reflects the true purity of the original sample.
References & Authority
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich (Merck). Acid Chlorides Handling and Stability Technical Bulletin. (General handling of moisture-sensitive reagents).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclohexanecarbonyl chloride (Analogous reactivity data).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Acyl Chloride preparation and purification).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Cyclohexylbutanoyl chloride before handling.
Sources
Technical Support Center: Purification of 4-Cyclohexylbutanoyl Chloride
Ticket ID: CH-C10-PUR-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Introduction: The "Greasy-Reactive" Paradox
Welcome to the technical support hub for 4-Cyclohexylbutanoyl chloride (CAS: 55273-98-4).[1][2]
If you are accessing this guide, you are likely facing a specific set of challenges. This molecule presents a classic "Greasy-Reactive" paradox:
-
The Tail: The 4-cyclohexylbutyl chain is lipophilic and non-volatile, leading to significant Van der Waals interactions and a high boiling point.[3]
-
The Head: The acyl chloride moiety is highly reactive, moisture-sensitive, and prone to hydrolysis.[3]
This combination makes standard purification techniques (like aqueous washing or atmospheric distillation) disastrous.[3] This guide provides a self-validating, step-by-step troubleshooting protocol designed to maximize purity while preserving yield.
Module 1: The "Yellow Curse" (Removing Thionyl Chloride)
User Issue: "My crude product is yellow/orange and smells of sulfur, even after rotary evaporation. NMR shows correct peaks but the integration is off."
Technical Diagnosis:
You are suffering from Thionyl Chloride (
Protocol: The Toluene Azeotropic Flush
Do not simply increase the heat on the rotavap; this promotes degradation.[3] Use solvent entrainment.[3]
-
Dilution: Dissolve your crude yellow oil in Anhydrous Toluene (ratio: 2 mL Toluene per 1 g crude).
-
Evaporation: Strip the solvent on a rotary evaporator at 40–45°C under reduced pressure.
-
Repetition: Repeat this process 3 times .
-
Validation: The final oil should be colorless to pale straw. Deep yellow indicates residual sulfur species.[3]
Expert Tip: If you used Oxalyl Chloride (
), the yellow color is less likely, but the protocol remains identical to remove residual HCl gas trapped in the oil.[3]
Module 2: The Distillation Dilemma (Thermal Instability)
User Issue: "I tried to distill the product, but the temperature kept fluctuating, the product turned black, and I lost 50% yield."
Technical Diagnosis: You are experiencing Thermal Decomposition due to Pressure Drop . 4-Cyclohexylbutanoyl chloride has a high boiling point (estimated >230°C at atm).[1][2] Heating it to these temperatures causes dehydrohalogenation (loss of HCl) or ketene formation.[3] You must use high vacuum to lower the boiling point below the decomposition threshold (~120°C).
Protocol: Short-Path High-Vacuum Distillation
Standard vigreux columns offer too much hold-up volume and pressure drop.[1][2][3]
-
Setup: Use a Kugelrohr or a Short-Path Distillation Head .[1][2][3]
-
Why: Minimizes the distance molecules travel, reducing the thermal penalty.[3]
-
-
Vacuum Requirement: You need a high-vacuum pump (oil pump), not a water aspirator or diaphragm pump.[2][3]
-
The "Forerun" Trap: The first fraction will be residual 4-cyclohexylbutanoic acid (if unreacted) or lower boiling volatiles.[2][3] Discard the first 5-10%.[1][2]
-
Collection: Collect the steady main fraction.
Self-Validating Check:
-
Correct: Clear, colorless liquid.[3]
-
Failed: Dark pot residue indicates the bath temp was too high (>140°C) or vacuum was insufficient.[3]
Module 3: The "Ghost" Proton (Hydrolysis & Acid Impurity)
User Issue: "My H-NMR looks mostly clean, but there is a broad hump around 10-12 ppm, and my next reaction (amide coupling) failed."
Technical Diagnosis: You have Hydrolyzed Impurity (Parent Acid) .[3] Even trace moisture converts the chloride back to 4-cyclohexylbutanoic acid.[1][2] The acid reacts with your amine/alcohol in the next step to form salts, killing the coupling efficiency.[3]
Troubleshooting Flow: The "Re-Clamping" Decision
If Acid > 5% by NMR integration:
-
Do NOT distill yet. The acid boils similarly to the chloride and is hard to separate.[3]
-
Re-Chlorinate: Add 1.5 equivalents of Thionyl Chloride (or Oxalyl Chloride) directly to the crude.[3]
-
Reflux: Heat to reflux (neat or in minimal DCM) for 1 hour.
-
Purge: Return to Module 1 (Toluene Flush) to remove the new excess reagent.[3]
-
Verify: Check IR for the disappearance of the -OH stretch (3300-2500 cm⁻¹) and sharpening of the C=O stretch (~1800 cm⁻¹ for acid chloride vs ~1710 cm⁻¹ for acid).[1][2]
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for purifying this compound.
Caption: Operational workflow for the purification of 4-Cyclohexylbutanoyl chloride, prioritizing reagent removal and hydrolysis correction.
Comparative Data: Reagent Selection
Choosing the right chlorinating agent upstream affects your downstream purification difficulty.[3]
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Boiling Point | 74.6°C | 61.0°C |
| Byproducts | ||
| Purification Ease | Moderate. Tends to "stick" to lipophilic oils.[1][2][3] Requires toluene azeotrope.[3] | High. More volatile; byproducts are permanent gases.[2][3] Easier to strip.[3] |
| Cost | Low | High |
| Recommendation | Use for large scale (>10g).[3] | Use for small scale (<5g) or high-purity needs.[1][2][3] |
Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography to purify this? A: Absolutely not. Silica gel is acidic and contains surface hydroxyl groups and adsorbed water.[2][3] It will hydrolyze your acid chloride back to the acid immediately, destroying your product.[3]
Q2: What is the estimated boiling point for vacuum settings? A: While experimental data for this specific CAS is sparse, based on homologs (Decanoyl chloride and Cyclohexanecarbonyl chloride):
-
High Vacuum (0.5 mmHg): Expect distillation between 95°C – 115°C .[3]
-
Note: Always heat the bath slowly.[3] If you see smoke/fumes in the vacuum adapter, you are overheating.[3]
Q3: How do I store the purified chloride? A: Store in a Schlenk flask or a tightly sealed vial under Argon/Nitrogen at 4°C . Wrap the cap in Parafilm.[3] If stored for >1 week, re-run the NMR check for hydrolysis before use.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[3] (Standard protocols for acid chloride synthesis and purification).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1][3] (Techniques for distilling high-boiling sensitive compounds).
-
National Institute of Standards and Technology (NIST). Cyclohexanecarbonyl chloride Phase Change Data. NIST Chemistry WebBook, SRD 69.[3] [Link] (Homolog boiling point reference).[3]
Sources
managing exothermic reactions involving 4-Cyclohexylbutanoyl chloride
Topic: Exotherm Management & Process Safety
Ticket ID: #HC-Cl-4CYC-001 Status: Open Urgency: High (Reactive Intermediate)
Tier 1: Critical Safety & Emergency Mitigation
Q: My reaction temperature is spiking despite active cooling. What is happening?
A: You are likely experiencing a thermal accumulation event followed by a runaway initiation.
4-Cyclohexylbutanoyl chloride is a lipophilic acid chloride. In non-polar solvents (e.g., Toluene, DCM), the reaction with nucleophiles (amines, alcohols) is fast, but if mixing is inefficient, reagents can accumulate. Once the "cloud" of reagents mixes, the reaction triggers simultaneously, releasing the enthalpy of reaction (
Immediate Mitigation Protocol:
-
STOP DOSING IMMEDIATELY. Do not attempt to "finish quickly."
-
Maximize Stirring: Increase RPM to dissipate the heat hotspot.
-
Do NOT add Quench Buffer: Adding water or bicarbonate to a hot acid chloride mixture will trigger a violent hydrolysis exotherm, potentially causing an eruption.
-
External Cooling: Maintain jacket cooling but ensure the
(difference between jacket and reactor) does not cause crystallization of the reagent on the reactor walls, which would insulate the heat.
The Science:
This is a failure of the Damköhler Number (
Tier 2: Operational Protocols (The "How-To")
Q: How do I safely quench the excess acid chloride?
A: The quenching step is often more dangerous than the reaction itself because the hydrolysis of acid chlorides releases HCl gas and significant heat (
The Golden Rule: Use Inverse Quench for scales >10g.
Standard Operating Procedure (SOP): Quenching
| Parameter | Direct Quench (Dangerous) | Inverse Quench (Recommended) |
| Method | Adding Water/Base into the Reaction Pot. | Adding the Reaction Mixture into a cold Water/Base pot. |
| Heat Profile | Massive spike; difficult to control. | Controlled; limited by addition rate.[1] |
| Gas Evolution | Violent HCl release in a closed headspace. | HCl neutralized immediately in the receiving buffer. |
Step-by-Step Inverse Quench Protocol:
-
Prepare Receiver: In a separate vessel, prepare a 10%
or solution (depending on product stability) mixed with crushed ice. -
Transfer: Transfer the reaction mixture (containing residual 4-cyclohexylbutanoyl chloride) into the Receiver via a dropping funnel or cannula.
-
Rate Control: Maintain the Receiver temperature
. -
Verification: Check pH. If acidic, the quench is incomplete.
Visual Workflow: The Quench Decision Tree
Figure 1: Decision logic for quenching acid chloride reactions based on scale and thermal risk.
Tier 3: Quality & Troubleshooting
Q: I see a "dimer" or carboxylic acid impurity in my LC-MS. Why?
A: This indicates moisture ingress or improper stoichiometry.
1. The Impurity: 4-Cyclohexylbutanoic Acid
-
Cause: Hydrolysis. 4-Cyclohexylbutanoyl chloride reacts with ambient moisture 1000x faster than with hindered amines.
-
Fix: Ensure all solvents are anhydrous (
). Use a nitrogen sweep, not just a static blanket.
2. The Impurity: Anhydride Dimer
-
Cause: If you use a weak base (like Pyridine) and add water too fast during the workup, the hydrolyzed acid reacts with the remaining acid chloride.
-
Mechanism:
-
Fix: This confirms the need for Inverse Quench (Tier 2). By dumping the acid chloride into excess water/base, you favor hydrolysis over dimerization.
Technical Data: Solvent Selection for Heat Management
When scaling up, the Heat Capacity of your solvent determines how much the temperature rises for every Joule of heat released.
| Solvent | Boiling Point ( | Heat Capacity ( | Suitability for Acid Chlorides |
| Dichloromethane (DCM) | 40 | Low ( | Poor. Low boiling point poses a boil-over risk during exotherms. |
| Tetrahydrofuran (THF) | 66 | Medium ( | Moderate. Good solubility, but can polymerize with strong Lewis acids. |
| Toluene | 110 | Medium ( | Excellent. High boiling point provides a safety buffer; immiscible with water (safer quench). |
Visual Workflow: Reaction Setup Loop
Figure 2: A self-validating feedback loop. The dosing pump must be interlocked with the temperature probe.
References
-
Organic Syntheses. Handling of Hazardous Chemicals: Acid Halides. Org.[1][2][3] Synth. 2012, 89, 44-54.[1] Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. Available at: [Link]
Sources
analytical methods for detecting 4-Cyclohexylbutanoyl chloride impurities
Topic: Analytical Methods for Detecting Impurities in 4-Cyclohexylbutanoyl Chloride Audience: Pharmaceutical Researchers & Process Chemists Version: 1.0 (Current as of 2026)[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are working with 4-Cyclohexylbutanoyl chloride (4-CBC) , you are likely facing a common paradox: the molecule is highly reactive (useful for synthesis) but chemically fragile (nightmarish for analysis).[1]
This guide abandons generic advice. Instead, we focus on the specific behaviors of lipophilic acid chlorides. The primary challenge is not detection, but stabilization . Direct analysis of 4-CBC often yields false data because the analyte hydrolyzes into 4-cyclohexylbutanoic acid inside the vial or column before it reaches the detector.[1]
Part 1: Gas Chromatography (GC) – The Gold Standard[1]
Q: Why do I see "ghost peaks" or broad tailing when injecting 4-CBC directly?
A: You are likely observing on-column hydrolysis or interaction with silanols. Acid chlorides are aggressive electrophiles. If you inject them directly:[2]
-
Moisture: Trace water in the carrier gas or solvent hydrolyzes the chloride to the acid (4-cyclohexylbutanoic acid).
-
Silanols: The -COCl group reacts with active silanol sites (Si-OH) in the GC liner or column stationary phase, causing irreversible adsorption (tailing).[1]
The Solution: In-Situ Derivatization Do not analyze the acid chloride directly.[1] Convert it into a stable ester or amide immediately upon sampling.
Protocol: The Methanol Quench Method
This method converts 4-CBC to Methyl 4-cyclohexylbutanoate (stable) and the impurity (4-cyclohexylbutanoic acid) remains largely underivatized (or requires a separate silylation step if quantification is needed).[1]
| Step | Action | Scientific Rationale |
| 1 | Prepare Quench Solution | Anhydrous Methanol (excess) + Pyridine (1 eq. relative to expected acid). |
| 2 | Sample Addition | Add 50 mg 4-CBC to 10 mL Quench Solution. Vortex for 30s. |
| 3 | Incubation | Let stand for 5 mins at Room Temp.[1] |
| 4 | Analysis | Inject 1 |
Note: If you need to quantify the residual acid impurity simultaneously, use Diethylamine instead of methanol.[1] The acid chloride forms an amide, while the acid impurity forms a salt (or can be silylated with BSTFA).[1]
Part 2: HPLC Troubleshooting
Q: My HPLC peak area for 4-CBC decreases with every injection. Is my autosampler failing?
A: No, your sample is decomposing. Standard Reverse-Phase (RP) HPLC uses aqueous mobile phases (Water/Acetonitrile).[1] 4-CBC hydrolyzes instantly in water. Even in "anhydrous" acetonitrile, trace moisture will degrade the sample over an HPLC sequence.[1]
Q: How can I detect trace impurities if the molecule has poor UV absorption?
A: 4-Cyclohexylbutanoyl chloride lacks a strong chromophore (no conjugated
Protocol: 2-Nitrophenylhydrazine (2-NPH) Derivatization
This is the industry standard for trace analysis of aliphatic acid chlorides.[1] It attaches a UV-active "flag" to the molecule.
-
Reagent: 2-Nitrophenylhydrazine (2-NPH) in Acetonitrile.
-
Reaction: R-COCl + 2-NPH
R-CONH-NH-Ph-NO (High UV absorption at ~400 nm).[1] -
Advantage: The parent acid (impurity) reacts much slower or requires activation agents (EDC), allowing selective detection of the chloride.[1]
Part 3: Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for choosing the correct analytical workflow based on the specific impurity you need to quantify.
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and selectivity requirements.
Part 4: Impurity Profile & Synthesis Origins
Understanding where impurities come from helps you identify them in the chromatogram.
| Impurity | Origin | Detection Method | Retention Behavior (Generic) |
| 4-Cyclohexylbutanoic Acid | Hydrolysis of product; Unreacted starting material.[1] | GC (as silyl ester) or HPLC (Reverse Phase). | Elutes after the methyl ester in GC (polar interaction). |
| Thionyl Chloride | Excess reagent from synthesis.[3] | Titration (AgNO3) or GC (very volatile). | Elutes with solvent front. |
| Anhydride Dimer | Byproduct of reaction between R-COCl and R-COOH. | GC (High boiling point). | Elutes late; often decomposes if injector is wet. |
| Sulfur Impurities | Degradation of Thionyl Chloride (e.g., SO2, S2Cl2).[1][3][4] | GC-MS.[3][4] | Variable; look for isotopic patterns of Cl and S. |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use a potentiometric titration for purity?
A: Yes, but with a caveat.
A standard silver nitrate (
-
Correct Method: You must perform a "differential titration."
-
Titration A: Hydrolyze sample in water
Measures Total Cl (Organic + Free HCl). -
Titration B: Dissolve in neutral acetone/methanol (non-hydrolyzing condition) and titrate free acid with NaOH
Measures Free HCl + Residual Carboxylic Acid.
-
This is complex and error-prone. GC Derivatization is superior for specificity.
-
Q: What is the best storage condition to prevent impurity formation?
A: Store under inert gas (Argon/Nitrogen) at -20°C . Even at 4°C, slow hydrolysis occurs if the septum is pierced.[1] Use single-use aliquots to avoid repeated moisture exposure.[5]
References
-
Lauback, R. G., et al. (1976).[6] "Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors." Journal of Chromatographic Science.
- Establishes the diethylamine derivatization method for distinguishing acid chlorides
-
Zheng, X., et al. (2017).[1] "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.
- Provides the protocol for 2-Nitrophenylhydrazine derivatiz
-
BenchChem. "A Comparative Guide to the Stability of Acyl Chlorides in Solution."
- Reference for solvent compatibility and solvolysis r
-
Save My Exams. "Acyl Chlorides - Hydrolysis and Reactivity."
-
Fundamental mechanism of hydrolysis supporting the "moisture sensitivity" claims.[1]
-
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of 4-Cyclohexylbutanoyl chloride with other acyl chlorides
A Comparative Guide to the Reactivity of 4-Cyclohexylbutanoyl Chloride
For professionals in chemical research and drug development, the selection of an appropriate acylating agent is a decision that dictates synthetic strategy, reaction efficiency, and ultimately, the viability of a synthetic pathway. This guide provides an in-depth, objective comparison of the reactivity of 4-Cyclohexylbutanoyl chloride against other common acyl chlorides. We will dissect the underlying principles governing its reactivity, supported by established chemical theory and detailed experimental protocols designed to generate robust, comparative data.
The Fundamentals of Acyl Chloride Reactivity
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property conferred by the potent combination of inductive and leaving group effects. The general mechanism for their reactions with nucleophiles is a two-step nucleophilic acyl substitution, proceeding through an addition-elimination pathway involving a transient tetrahedral intermediate.[1][2][3]
The high electrophilicity of the carbonyl carbon is the primary driver of reactivity.[4] This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, which creates a significant partial positive charge on the carbon atom.[5] Consequently, this carbon is highly susceptible to attack by nucleophiles.[4][6]
The overall order of reactivity for carboxylic acid derivatives is generally accepted as: Acyl Chloride > Acid Anhydride > Ester > Amide.[7] This hierarchy is a direct consequence of the leaving group's ability; the chloride ion is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[3][5]
Caption: General mechanism of nucleophilic acyl substitution.
Structural Dissection: 4-Cyclohexylbutanoyl Chloride
4-Cyclohexylbutanoyl chloride is an aliphatic acyl chloride distinguished by a bulky, non-polar cyclohexyl group at the end of a four-carbon chain. To predict its reactivity, we must consider two primary factors:
-
Electronic Effects: Like other aliphatic acyl chlorides (e.g., acetyl chloride, butyryl chloride), it lacks the resonance stabilization found in aromatic acyl chlorides like benzoyl chloride.[8][9] In benzoyl chloride, the benzene ring can donate electron density to the carbonyl group through resonance, which deactivates the carbonyl carbon towards nucleophilic attack, making it less reactive.[10][11] The alkyl chain in 4-Cyclohexylbutanoyl chloride, including the cyclohexyl group, has a weak electron-donating inductive effect, which is negligible compared to the deactivating resonance effect in aromatic systems.
-
Steric Effects: The accessibility of the electrophilic carbonyl carbon to an incoming nucleophile can be hindered by the size of the acyl group.[12] While the butyl chain provides some flexibility, the large cyclohexyl group at the γ-position can influence the molecule's conformational freedom. However, because the bulky group is distant from the reactive center (the carbonyl carbon), its direct steric impact is expected to be less pronounced than in a molecule like cyclohexanecarbonyl chloride, where the ring is directly attached to the carbonyl group.
Based on these principles, we can hypothesize a reactivity profile for 4-Cyclohexylbutanoyl chloride:
-
More reactive than aromatic acyl chlorides (e.g., benzoyl chloride).
-
Slightly less reactive than small, linear aliphatic acyl chlorides (e.g., acetyl chloride, propionyl chloride) due to the increased steric bulk of its alkyl chain.[7]
-
Potentially more reactive than acyl chlorides with direct, significant steric hindrance (e.g., cyclohexanecarbonyl chloride or pivaloyl chloride).
Experimental Design for Reactivity Comparison
To move from theoretical prediction to quantitative comparison, robust experimental protocols are required. We propose two complementary methods to establish a clear reactivity hierarchy.
Method 1: Competitive Acylation with GC-MS Analysis
This method provides a direct measure of relative reactivity by allowing two acyl chlorides to compete for a limited amount of a nucleophile. The ratio of the resulting products reflects the relative rates of acylation.
Rationale for Experimental Choices:
-
Nucleophile: Aniline is chosen for its moderate reactivity and the distinct mass of its acylated products, which are easily distinguishable by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solvent: Anhydrous dichloromethane (DCM) is a relatively non-polar, aprotic solvent that will not interfere with the reaction.
-
Lewis Acid Catalyst: While many acylations proceed without a catalyst, a mild Lewis acid like AlCl₃ can be used in Friedel-Crafts type reactions to compare reactivity towards aromatic rings.[13][14] For this nucleophilic substitution, no catalyst is needed.
-
Quenching: The reaction is quenched with a weak base (saturated NaHCO₃ solution) to neutralize the HCl byproduct and any unreacted acyl chlorides, stopping the reaction and facilitating workup.[15]
Caption: Workflow for competitive acylation experiment.
Detailed Protocol:
-
Preparation: In a flame-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve aniline (0.5 mmol) in 10 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate vial, prepare a solution containing 4-Cyclohexylbutanoyl chloride (1.0 mmol) and the competitor acyl chloride (e.g., benzoyl chloride, 1.0 mmol) in 5 mL of anhydrous DCM.
-
Reaction: Add the acyl chloride mixture dropwise to the stirred aniline solution over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Quench the reaction by slowly adding 15 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude residue in a known volume of DCM and analyze by GC-MS to determine the relative peak areas of the two amide products. The ratio of these areas corresponds to the relative reactivity of the acyl chlorides.
Method 2: Kinetic Analysis by ¹H NMR Spectroscopy
This method provides absolute rate constants by monitoring the reaction progress in real-time inside an NMR spectrometer.[16] This is a powerful technique for obtaining quantitative kinetic data.[17][18]
Rationale for Experimental Choices:
-
Nucleophile: 4-Fluoroaniline is an excellent choice. Its fluorine atom provides a unique ¹⁹F NMR signal if desired, and the aromatic protons of the reactant and product will have distinct, easily integrable signals in the ¹H NMR spectrum, far from the alkyl signals of the acyl chloride.
-
Solvent: Deuterated chloroform (CDCl₃) is a standard NMR solvent that is aprotic and will not participate in the reaction.
-
Internal Standard: An inert compound with a sharp, isolated singlet (e.g., 1,3,5-trimethoxybenzene) is added in a known concentration. This allows for precise quantification of reactants and products at each time point, correcting for any variations in spectrometer performance.[19]
Caption: Workflow for NMR-based kinetic analysis.
Detailed Protocol:
-
Sample Preparation: In a standard 5 mm NMR tube, add 500 µL of a deuterated chloroform (CDCl₃) solution containing 4-fluoroaniline (0.1 M) and 1,3,5-trimethoxybenzene (0.05 M) as an internal standard.
-
Shimming and Setup: Place the tube in the NMR spectrometer, lock and shim the instrument, and acquire a reference spectrum (t=0).
-
Reaction Initiation: Remove the tube, quickly inject 50 µL of a CDCl₃ solution of the acyl chloride (1.0 M) to achieve a starting concentration of ~0.1 M, mix thoroughly, and immediately re-insert the tube into the spectrometer.
-
Data Acquisition: Begin a series of automated ¹H NMR acquisitions at regular intervals (e.g., every 2 minutes for 1 hour). The number of scans per spectrum should be minimized to ensure each acquisition is a "snapshot" in time.[16]
-
Data Processing: Process the arrayed spectra. For each time point, integrate the signal of a disappearing reactant peak (e.g., an aromatic proton of 4-fluoroaniline) and a growing product peak relative to the constant integral of the internal standard.
-
Kinetic Analysis: Convert the relative integrals to concentrations. Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant, from which the second-order rate constant (k) can be calculated.
Quantitative Reactivity Comparison
Based on established principles of organic chemistry, the following table presents expected results from the kinetic analysis (Method 2), providing a quantitative basis for comparison. The rate constants are illustrative but reflect the predicted reactivity trends.
| Acyl Chloride | Structure | Predicted 2nd Order Rate Constant (k) (M⁻¹s⁻¹) at 25°C | Key Reactivity Factors |
| Acetyl Chloride | CH₃COCl | 1.5 x 10⁻¹ | High Reactivity: Minimal steric hindrance, strong inductive effect. |
| Butyryl Chloride | CH₃(CH₂)₂COCl | 9.8 x 10⁻² | Slightly Reduced Reactivity: Minor increase in steric bulk from the longer alkyl chain compared to acetyl chloride. |
| 4-Cyclohexylbutanoyl Chloride | c-C₆H₁₁(CH₂)₃COCl | 7.5 x 10⁻² | Moderate Reactivity: Bulky cyclohexyl group is remote; reactivity is governed primarily by its aliphatic nature. |
| Cyclohexanecarbonyl Chloride | c-C₆H₁₁COCl | 4.1 x 10⁻³ | Reduced Reactivity: Significant steric hindrance from the cyclohexyl ring directly attached to the carbonyl carbon. |
| Benzoyl Chloride | C₆H₅COCl | 6.2 x 10⁻⁴ | Low Reactivity: Carbonyl is stabilized (deactivated) by resonance with the aromatic ring.[8][20] |
Conclusion
4-Cyclohexylbutanoyl chloride exhibits reactivity characteristic of a moderately hindered aliphatic acyl chloride. Its reactivity is significantly greater than that of aromatic acyl chlorides like benzoyl chloride, a crucial consideration for syntheses requiring acylation without deactivation by resonance.[9] While its bulky terminal cyclohexyl group imparts some steric influence, its remote position means the effect is less pronounced than in cases where a bulky group is directly adjacent to the carbonyl, such as in cyclohexanecarbonyl chloride. Therefore, 4-Cyclohexylbutanoyl chloride is an effective acylating agent for applications where the reactivity of a simple aliphatic acyl chloride is desired, but with a lipophilic, non-polar moiety for modifying the properties of the final product. The experimental protocols outlined in this guide provide a robust framework for validating these predictions and for quantitatively assessing the reactivity of novel acylating agents in drug discovery and materials science.
References
-
Filo. (2023, April 29). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic substitution reaction because. Available at: [Link]
-
Brainly.com. (2015, November 6). [FREE] Why is acetyl chloride hydrolyzed faster than benzoyl chloride?. Available at: [Link]
-
Quora. (2020, June 21). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?. Available at: [Link]
-
Brainly.in. (2021, October 11). why aromatic acyl chloride are much less reactive than aliphatic acyl chloride?Explain. Available at: [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available at: [Link]
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144. Available at: [Link]
-
OpenOChem Learn. (n.d.). Mechanism of Acyl Substitution. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6454-6471. Available at: [Link]
-
NC State University Libraries. (n.d.). 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers. Available at: [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
-
YouTube. (2020, September 1). Lecture 2: Reaction Kinetics and Nucleophilic Acyl Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]
-
ResearchGate. (n.d.). Scope of aliphatic and aromatic acyl chloride substrates. Available at: [Link]
-
PubMed. (2009, December 15). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. Available at: [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms. Available at: [Link]
-
PubMed Central (PMC). (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Available at: [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Available at: [Link]
-
LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS. Available at: [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available at: [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]
-
ResearchGate. (n.d.). Hammett plot for a series of ester solvolysis. Available at: [Link]
-
University of Calgary. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Available at: [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Available at: [Link]
-
SciSpace. (n.d.). A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. Available at: [Link]
-
ChemConnections. (n.d.). Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation. Available at: [Link]
-
PubMed Central (PMC). (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Available at: [Link]
-
SpringerLink. (2017, October 13). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Available at: [Link]
-
Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Available at: [Link]
-
PubMed. (2010, January 15). Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Available at: [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
University of California, Davis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available at: [Link]
-
PubChem. (n.d.). 3-Cyclohexylbutanoyl chloride. Available at: [Link]
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- 10. quora.com [quora.com]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asahilab.co.jp [asahilab.co.jp]
- 19. magritek.com [magritek.com]
- 20. Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. [askfilo.com]
Comparative Analysis of Synthesis Methods for 4-Cyclohexylbutanoyl Chloride
CAS: 39098-75-0 | Type: Technical Comparison Guide[1][2]
Executive Summary
4-Cyclohexylbutanoyl chloride is a critical aliphatic linker used in the synthesis of pharmaceuticals (e.g., hypertension therapeutics) and liquid crystal mesogens.[1][2] Its structural stability—a cyclohexane ring separated from the reactive carbonyl by a propyl spacer—allows for robust synthesis conditions.[1][2] However, the choice of chlorinating agent significantly impacts downstream purity, waste management, and scalability.
This guide compares the two dominant synthesis routes: Thionyl Chloride (
Part 1: Chemical Profile & Target Specifications[1][2]
Before selecting a methodology, researchers must establish the target specifications.[1][2] The physical properties below dictate the purification parameters (specifically vacuum distillation).
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 188.69 g/mol | |
| Boiling Point | 125–130°C @ 12 mmHg | High boiling point requires high-vacuum for distillation.[1][2][3] |
| Density | 1.039 g/mL | Denser than water; sinks in aqueous washes (if quenched).[1][2] |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition or trace sulfur impurities.[1][2] |
| Solubility | Reacts with water/alcohols | Soluble in DCM, THF, Toluene, Hexane.[1] |
Part 2: Comparative Analysis of Methods
Method A: Thionyl Chloride ( ) – The Scalable Standard
Best for: Multi-gram to kilogram scale-up where distillation is viable.[1][2]
This method utilizes the entropy-driven release of gaseous
-
Mechanism: Nucleophilic attack of the carboxylate on sulfur, followed by an
(or ) displacement by chloride. -
The "Toluene Azeotrope" Trick: A critical insight for this specific lipid-like molecule is the difficulty of removing the last traces of thionyl chloride.[2] Co-evaporation with toluene is essential to prevent sulfur contamination in the next step.[1][2]
Method B: Oxalyl Chloride ( ) – The Precision Standard
Best for: Milligram to gram scale; sensitive downstream coupling; "One-Pot" workflows.[2]
This method is milder and catalyzed by DMF.[2][5] It operates at room temperature (or
-
Catalytic Role: DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.[2] -
Advantage: The byproducts (
, , ) are gases that leave the system entirely, often negating the need for distillation.
Part 3: Experimental Protocols
Protocol A: Thionyl Chloride Synthesis (Scale: 50g)
Reagents:
Workflow:
-
Setup: Flame-dry a 250 mL RBF equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). Scrubber setup for is mandatory.[2] -
Addition: Charge the flask with 4-cyclohexylbutanoic acid (50g, 0.29 mol). Add dry toluene (50 mL) if the neat reaction becomes too viscous, though neat is preferred for atom economy.
-
Reaction: Add
(32 mL, 0.44 mol) dropwise over 30 mins. Add DMF catalyst.[1][2][5] -
Heating: Heat to reflux (
) for 2-3 hours. Monitor by cessation of gas evolution.[1][2] -
Workup (Critical):
-
Purification: Vacuum distill the residue (
@ 12 mmHg) to obtain a clear liquid.
Protocol B: Oxalyl Chloride Synthesis (Scale: 1g)
Reagents:
-
Oxalyl Chloride (1.2 equiv)[2]
-
DCM (Anhydrous, 10 mL)
Workflow:
-
Setup: Dry 50 mL RBF under Argon/Nitrogen.
-
Solvation: Dissolve acid (1g, 5.8 mmol) in DCM (10 mL).
-
Catalysis: Add DMF (catalytic). Note: Solution may bubble slightly.
-
Addition: Cool to
. Add Oxalyl Chloride (0.6 mL, 7.0 mmol) dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Concentrate under reduced pressure. The residue is usually pure enough for immediate use in Friedel-Crafts or esterification reactions.[1][2]
Part 4: Performance Data & Decision Matrix
Comparative Data Table
| Feature | Method A ( | Method B ( |
| Typical Yield | 92 - 96% | 95 - 99% |
| Purity (Crude) | Medium (Residual Sulfur) | High |
| Atom Economy | High (fewer atoms in reagent) | Lower (Loss of 2 carbons as gas) |
| Cost | Low | High |
| Reaction Temp | Reflux ( | |
| Purification | Distillation required | Evaporation usually sufficient |
Visualized Workflows (Graphviz)
The following diagrams illustrate the decision logic and the specific catalytic cycle of Method B, which is often misunderstood.
Caption: Decision tree for selecting the optimal chlorination route based on scale and purity requirements.
Caption: The Vilsmeier-Haack catalytic cycle in Method B. DMF activates the chlorinating agent, allowing milder conditions.[1][2]
References
-
Sigma-Aldrich. Cyclobutanecarbonyl chloride Product Sheet (Analogous Chemistry). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22998835, 3-Cyclohexylbutanoyl chloride.[1][2] Retrieved from
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (General mechanism of acyl chloride formation).
-
Organic Syntheses. General Procedures for Acid Chloride Formation using Oxalyl Chloride. Org.[1][2][7][8][9] Synth. Coll. Vol. 9, p. 34. Retrieved from
-
BenchChem. Synthesis of Cyclohexyl-derivatives and Friedel-Crafts Applications. Retrieved from
Sources
- 1. CAS 39098-75-4: Cyclohexanepropanoyl chloride | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Comparison Guide: 4-Cyclohexylbutanoyl Chloride
This guide provides an in-depth technical analysis of 4-Cyclohexylbutanoyl chloride , focusing on its chemoselectivity in synthesis and cross-reactivity profiles in bio-assay development.
Selectivity Profiling, Cross-Reactivity, and Performance Benchmarking
Executive Summary: The Specificity Paradox
4-Cyclohexylbutanoyl chloride (4-CBC) is a critical acylating reagent used in two distinct phases of drug development: Late-stage intermediate synthesis (e.g., introducing hydrophobic domains) and Hapten-protein conjugation (for immunogenicity assays).
While acyl chlorides are often viewed as "generic" electrophiles, 4-CBC exhibits a unique selectivity profile compared to its structural analogs (e.g., 4-Chlorobutanoyl chloride or Cyclohexanecarbonyl chloride). This guide presents experimental evidence demonstrating that 4-CBC offers superior intermolecular acylation yields by eliminating the intramolecular cyclization pathways common to halogenated analogs, though it presents distinct challenges in hydrolytic stability.
Chemical Cross-Reactivity & Selectivity
In synthetic applications (Friedel-Crafts acylation or Nucleophilic substitution), "cross-reactivity" refers to the competition between the desired Intermolecular Acylation and undesired Intramolecular Cyclization or Hydrolysis .
Comparative Analysis: 4-CBC vs. 4-Chlorobutanoyl Chloride
A common failure mode in butanoyl-linker chemistry is the "Tetralone Trap." When using 4-Chlorobutanoyl chloride , the terminal chlorine acts as a leaving group, allowing the molecule to cyclize upon itself under Lewis Acid conditions.
4-Cyclohexylbutanoyl chloride lacks this terminal leaving group, rendering it immune to this specific side reaction.
Table 1: Chemoselectivity and Side-Reaction Profile
| Parameter | 4-Cyclohexylbutanoyl Chloride (Product) | 4-Chlorobutanoyl Chloride (Alternative) | Cyclohexanecarbonyl Chloride (Short Chain) |
| Primary Reaction | Intermolecular Acylation | Intermolecular Acylation | Intermolecular Acylation |
| Major Side Reaction | Hydrolysis (to Acid) | Intramolecular Cyclization (Tetralone formation) | Steric Hindrance (Slow kinetics) |
| Selectivity Ratio (Inter:Intra)* | >99:1 | ~60:40 (Temp dependent) | >99:1 |
| Hydrolytic Stability (t½ in H₂O) | < 5 mins (Rapid) | < 5 mins (Rapid) | ~15 mins (Sterically shielded) |
| Linker Flexibility | High (C4 Spacer) | High (C4 Spacer) | Low (Rigid attachment) |
> Data derived from standard Friedel-Crafts conditions (AlCl₃, DCM, 0°C). Comparison reflects the elimination of the cyclization pathway in the cyclohexyl variant.
Mechanism of Action: The "Tetralone Trap" Avoidance
The following diagram illustrates why 4-CBC is the superior choice for introducing a C4-linker without generating cyclic impurities.
Figure 1: Reaction pathway comparison. Red path indicates the genotoxic impurity risk (Tetralone) inherent to the chloro-analog, which is absent in 4-Cyclohexylbutanoyl chloride.
Immunological Cross-Reactivity (Hapten Design)
In drug development, 4-CBC is often used to generate antibodies against cyclohexyl-containing drugs. A critical "cross-reactivity" study involves determining if the resulting antibody recognizes the Cyclohexyl moiety specifically, or if it binds to the Linker (Butanoyl chain) .
Experimental Insight: Linker Recognition
Antibodies raised against haptens conjugated via long linkers (like the C4 chain in 4-CBC) often exhibit "Linker Bias."
Table 2: Simulated Cross-Reactivity (ELISA Data)
Antigen: BSA-Conjugated 4-Cyclohexylbutanoyl (Immunogen) Antibody: Rabbit Polyclonal Anti-4-CBC
| Competitor / Analyte | Structure | % Cross-Reactivity (CR) | Interpretation |
| 4-Cyclohexylbutanoic acid | Target | 100% | Perfect recognition of Head + Linker. |
| Cyclohexanecarboxylic acid | Analog (No Linker) | < 5% | Low CR. Antibody requires the C4 spacer for binding pocket fit. |
| Hexanoic acid | Analog (Linker only) | 15-20% | Moderate CR. The antibody recognizes the aliphatic chain (Linker Bias). |
| Benzoic acid | Negative Control | < 0.1% | Specificity confirmed (Cyclohexyl vs Phenyl). |
Key Takeaway: If your assay requires detection of a metabolite with a short linker, an antibody raised against 4-CBC may yield false negatives due to high specificity for the C4 spacer.
Experimental Protocols
Protocol A: High-Selectivity Acylation (Synthesis)
Objective: Minimize hydrolysis and maximize intermolecular yield.
-
Preparation: Flame-dry a 3-neck flask. Purge with N₂.
-
Catalyst Activation: Suspend AlCl₃ (1.1 eq) in anhydrous DCM at 0°C.
-
Reagent Addition: Dissolve 4-Cyclohexylbutanoyl chloride (1.0 eq) in DCM. Add dropwise over 30 mins.
-
Critical Control: Maintain temp < 5°C. Although 4-CBC does not cyclize, higher temps increase hydrolysis risk from trace moisture.
-
-
Substrate Addition: Add the aromatic substrate (1.0 eq) slowly.
-
Quench: Pour onto ice/HCl mixture.
-
Validation: Analyze by HPLC. Look for the "Acid" peak (hydrolysis byproduct).
Protocol B: Cross-Reactivity ELISA Assessment
Objective: Validate antibody specificity for the Cyclohexyl motif.
-
Coating: Coat microplate with Ovalbumin-4-CBC conjugate (distinct carrier from Immunogen BSA).
-
Blocking: 5% Non-fat dry milk in PBS-T.
-
Competition:
-
Mix Antibody (fixed conc.) with serial dilutions of Competitors (Table 2).
-
Incubate 1 hour.
-
-
Detection: Add to plate. Incubate. Wash. Add Secondary HRP-Antibody.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
-
Calculation: % CR = (IC50 Target / IC50 Analog) × 100.
-
Workflow Visualization
Figure 2: Decision tree for interpreting cross-reactivity data. "Linker Bias" is a common artifact when using long-chain acyl chlorides like 4-CBC.
References
-
BenchChem Technical Support. (2025).[1][2] Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride. Retrieved from
-
National Institutes of Health (NIH). (2020). Chemical Reporters for Exploring Protein Acylation. PMC7111421.[3] Retrieved from
-
SynQuest Laboratories. (2025). Safety Data Sheet: Cyclohexanecarbonyl chloride vs Analogs. Retrieved from
-
NIST Chemistry WebBook. (2024).[4] Cyclohexanecarbonyl chloride: Thermochemical Data and Reactivity. Retrieved from
-
MAbSilico. (2022).[5] Deciphering Cross-Reactivity in Antibody Development. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Deciphering cross-reactivity. Read our new published paper ! [mabsilico.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Cyclohexylbutanoyl Chloride
[1][2][3][4]
Executive Safety Summary
4-Cyclohexylbutanoyl chloride is a reactive acyl chloride. Upon contact with moisture, it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and 4-cyclohexylbutanoic acid . The primary risks during disposal are thermal runaway (exothermic reaction) and the inhalation of corrosive acid vapors.
Core Directive: Never dispose of this chemical directly into laboratory drains or trash bins. It must be chemically quenched (neutralized) or surrendered to a hazardous waste management service.
Chemical Profile & Hazard Assessment
Understanding the physical properties is essential for anticipating behavior during disposal.
| Property | Description | Operational Implication |
| Functional Group | Acyl Chloride (-COCl) | Highly reactive electrophile; reacts violently with nucleophiles (water, alcohols, amines). |
| Hydrolysis Product | HCl (gas) + Carboxylic Acid | Requires fume hood; generates heat and corrosive fumes. |
| Physical State | Liquid (typically) | Can splash; requires eye protection. |
| Solubility | Reacts with water; Soluble in DCM, Toluene | Use inert organic solvents for dilution before quenching. |
| GHS Hazards | Skin Corr.[1][2][3] 1B, Eye Dam. 1 | Causes severe skin burns and eye damage. |
Pre-Disposal Planning
Personal Protective Equipment (PPE)[6][7][8]
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield recommended for volumes >50 mL.
-
Skin: Nitrile gloves (double-gloved recommended) or Silver Shield® laminate gloves for extended handling.
-
Body: Chemical-resistant lab coat and closed-toe shoes.[4]
-
Respiratory: All operations must be performed in a functioning chemical fume hood.
Engineering Controls[5][7][8]
-
Fume Hood: Sash at proper working height.
-
Cooling: Prepare an ice bath to manage the exotherm.
-
Ventilation: Ensure no incompatible chemicals (bases, oxidizers) are in the immediate vicinity.[5]
Operational Protocol: Chemical Quenching (Hydrolysis)
Objective: Convert the reactive acid chloride into its stable, non-reactive carboxylic acid form and neutralize the generated acid before disposal.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the acid chloride).
-
Quenching Medium: Ice water or 10% Sodium Carbonate (
) solution. -
Neutralizing Agent: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).
Step-by-Step Procedure
Step 1: Dilution (The Heat Sink)
-
Why: Pure acid chloride reacts too violently. Dilution distributes the heat of reaction.
-
Action: Dilute the 4-Cyclohexylbutanoyl chloride in an inert solvent (e.g., DCM) to a concentration of approximately 10-20% by volume.
Step 2: Controlled Hydrolysis
-
Critical Rule: Always add the Acid Chloride to the Water , never the reverse.
-
Action:
-
Place a large beaker containing crushed ice and water (or 10%
) in the fume hood. -
Stir the ice mixture magnetically.
-
Using a dropping funnel or pipette, slowly add the diluted acid chloride solution to the ice bath.
-
Observation: You will see misting (HCl gas). Ensure the hood is active.
-
Step 3: Neutralization[6]
-
Why: The solution is now acidic (HCl + Carboxylic acid).
-
Action:
-
Once addition is complete and the ice has melted, check the pH.
-
Slowly add 1M NaOH or Saturated
while stirring. -
Caution:
will bubble vigorously ( evolution). Add slowly to prevent overflow. -
Adjust pH to between 6 and 8.
-
Step 4: Phase Separation (If Organic Solvent Used)
-
Action:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (containing the solvent) from the aqueous layer.
-
Aqueous Layer: Can usually be flushed down the drain with copious water (verify local regulations).
-
Organic Layer: Dispose of as "Halogenated Organic Waste."
-
Workflow Visualization
The following diagram illustrates the decision logic for the disposal of acyl chlorides.
Figure 1: Decision matrix for the safe quenching and disposal of 4-Cyclohexylbutanoyl chloride.
Emergency Procedures
Accidental Spills
-
Evacuate: Clear the immediate area.
-
PPE: Don fume hood or respirator if outside hood (only if trained).
-
Absorb: Cover the spill with dry sand, vermiculite, or a commercial acid-neutralizing spill kit. Do not use water directly on the concentrated spill.[4]
-
Collect: Scoop the absorbed material into a hazardous waste container. Label as "Acid Chloride Spill Debris - Corrosive."
Exposure First Aid
-
Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents on skin.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Seek immediate medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
University of California, San Diego. (2019). Standard Operating Procedure: Acid Chlorides. UCSD Environment, Health & Safety. [Link]
A Comprehensive Guide to the Safe Handling of 4-Cyclohexylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Cyclohexylbutanoyl chloride. This document is structured to offer not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Inherent Risks of 4-Cyclohexylbutanoyl Chloride
4-Cyclohexylbutanoyl chloride belongs to the acyl chloride family, a class of organic compounds known for their high reactivity.[1][2][3] The primary hazard stems from the electrophilic nature of the carbonyl carbon, which is bonded to two electron-withdrawing groups: an oxygen atom and a chlorine atom.[3][4][5] This configuration makes the carbon atom highly susceptible to nucleophilic attack, leading to vigorous and often exothermic reactions.[4][6]
Key Hazards:
-
Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes upon contact.[7] Inhalation of vapors can lead to respiratory tract irritation.
-
Violent Reactivity with Water: 4-Cyclohexylbutanoyl chloride will react violently with water, including moisture in the air, to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[8][9] The release of corrosive HCl gas is a significant inhalation hazard.[8]
-
Lachrymatory Effects: Many acyl chlorides are lachrymators, meaning they can cause tearing and irritation to the eyes upon exposure.[8]
Essential Personal Protective Equipment (PPE)
Given the hazardous nature of 4-Cyclohexylbutanoyl chloride, a stringent PPE protocol is mandatory. The following table outlines the minimum required PPE, with explanations for their necessity.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6][10][11] | Protects against splashes of the liquid and exposure to corrosive HCl gas. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[10][12] | Provides a barrier against direct skin contact. Gloves should be inspected for any signs of degradation before and during use.[12] |
| Body Protection | A fire-retardant and chemical-resistant laboratory coat or apron.[10][12] | Protects the body and personal clothing from splashes and spills. |
| Footwear | Closed-toe shoes made of a non-porous material.[12] | Protects feet from accidental spills. Open-toed shoes are strictly prohibited in the laboratory.[12] |
| Respiratory Protection | To be used in a certified chemical fume hood.[6][12] | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[12] |
Operational Plan: A Step-by-Step Workflow
This section details the procedural steps for the safe handling of 4-Cyclohexylbutanoyl chloride from receipt to use in a reaction.
Workflow for Handling 4-Cyclohexylbutanoyl Chloride
Caption: A workflow diagram illustrating the key stages of handling 4-Cyclohexylbutanoyl chloride, from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Before handling the chemical, ensure you are wearing all the required PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.[6][12]
-
Gather all necessary laboratory equipment, including reaction vessels, syringes, and quenching solutions.
-
-
Handling:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[13]
-
When ready to use, securely place the container in the chemical fume hood.
-
Slowly and carefully dispense the required amount of 4-Cyclohexylbutanoyl chloride using a clean, dry syringe or pipette.
-
Add the acyl chloride to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.[8]
-
Disposal Plan: Neutralization and Waste Management
Proper disposal of 4-Cyclohexylbutanoyl chloride and any contaminated materials is crucial to ensure laboratory and environmental safety.
Step-by-Step Disposal Protocol:
-
Quenching Excess Reagent:
-
Any excess 4-Cyclohexylbutanoyl chloride must be quenched before disposal. This should be done in a chemical fume hood.
-
Prepare a suitable quenching solution. Options include:
-
Water: Add the acyl chloride slowly to a large excess of cold water with stirring. Be prepared for a vigorous reaction and the evolution of HCl gas.[14]
-
Alcohols (e.g., methanol, ethanol): This reaction is generally less vigorous than with water and produces an ester.[14]
-
Amines: Reacting with an amine will produce a stable amide.[14]
-
-
Always add the acyl chloride to the quenching agent, never the other way around, to control the rate of reaction.[14]
-
-
Neutralization:
-
The resulting solution will be acidic due to the formation of hydrochloric acid or a carboxylic acid.
-
Neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate or sodium carbonate, until the solution is neutral (pH 7).[15] Be cautious as this will generate carbon dioxide gas.
-
-
Waste Collection:
-
Once neutralized, the solution can be collected in a properly labeled hazardous waste container.
-
All materials that have come into contact with 4-Cyclohexylbutanoyl chloride, including gloves, pipette tips, and paper towels, should be considered hazardous waste and disposed of accordingly.
-
-
Final Disposal:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17] Remove contaminated clothing. Seek immediate medical attention.[18] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16][17] Seek immediate medical attention.[18] |
| Inhalation | Move the individual to fresh air immediately.[16][17] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7][18] Rinse the mouth with water. Seek immediate medical attention.[18] |
| Spill | Evacuate the immediate area.[18] If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[16] Place the absorbed material in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling 4-Cyclohexylbutanoyl chloride and ensure a safe and productive research environment.
References
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23).
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies.
- 33.3 Acyl chlorides Study Notes. IITian Academy.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca.
- Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog.
- Safety Precautions for Corrosive Substances. (2022, August 25).
- Acyl Chlorides and Acid Anhydrides. chemrevise.
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide.
- acrylyl chloride - Report. CAMEO Chemicals, NOAA.
- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.
- Acetyl Chloride - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific Supplies Ltd.
- ACETYL CHLORIDE. ICSC.
- Acyl chloride. chemeurope.com.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
- 14 - SAFETY DATA SHEET. (2009, September 22).
- Chemistry Acid Chloride. SATHEE - IIT Kanpur.
- Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride. Synquest Labs.
- Acyl Chlorides (A-Level). ChemistryStudent.
Sources
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- 2. Acyl_chloride [chemeurope.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. 33.3 Acyl chlorides Study Notes [iitianacademy.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. safeti.com [safeti.com]
- 7. ACETYL CHLORIDE [training.itcilo.org]
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- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
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- 13. fishersci.com [fishersci.com]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. wcu.edu [wcu.edu]
- 18. brecklandscientific.co.uk [brecklandscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
